Technical Guide: Chemical Structure, Synthesis, and Applications of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Executive Summary Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) is a highly versatile, privileged synthetic intermediate central to modern medicinal chemistry. While frequently cataloged under...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) is a highly versatile, privileged synthetic intermediate central to modern medicinal chemistry. While frequently cataloged under its 3,4-dihydro tautomeric name, the molecule predominantly exists as the stable 1,4-dihydroquinoline (pyridone) tautomer. The strategic placement of a nitro group at the C-8 position fundamentally alters the electronic landscape of the quinolone core, making it an essential building block for advanced fluoroquinolone antibiotics and novel Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors used in targeted anticancer therapies.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and biological applications, supported by self-validating experimental protocols designed for drug development professionals.
Structural & Physicochemical Profiling
The structural integrity of this quinolone derivative relies on the interplay between the electron-withdrawing 8-nitro group and the conjugated 4-oxo system. The nitro group exerts a strong inductive and mesomeric pull, which significantly increases the electrophilicity of the adjacent C-7 position. This electronic tuning is the exact mechanism that enables downstream nucleophilic aromatic substitution (
SNAr
) reactions required to append piperazine or pyrrolidine rings in commercial antibiotics.
Quantitative Physicochemical Data
Data synthesized from.
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
Ethyl 8-nitro-4-oxo-1H-quinoline-3-carboxylate
Standardizes the 1,4-dihydro tautomer nomenclature.
CAS Number
94110-86-8
Primary identifier for reagent sourcing.
Molecular Formula
C12H10N2O5
Defines the core mass for LC-MS validation.
Molecular Weight
262.22 g/mol
Critical for stoichiometric calculations.
Topological Polar Surface Area
101 Ų
Indicates moderate membrane permeability; requires optimization for oral bioavailability.
XLogP3
1.8
Lipophilic enough for cellular entry, yet soluble in polar organic solvents during synthesis.
Chemical Synthesis: The Gould-Jacobs Framework
The construction of the 4-oxoquinoline core is most efficiently achieved via the Gould-Jacobs reaction . The causality behind choosing this specific synthetic route lies in its thermodynamic efficiency: it allows for the rapid assembly of the bicyclic system from simple anilines without requiring transition-metal catalysis.
Stepwise Gould-Jacobs synthesis of the quinolone core.
Mechanistic Causality
Condensation: 2-nitroaniline attacks the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (EMME). The expulsion of ethanol drives the equilibrium forward, yielding an enamine intermediate.
Thermal Cyclization: The enamine undergoes a high-temperature intramolecular Friedel-Crafts-like acylation. The use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is critical here; the reaction requires temperatures exceeding 240°C to overcome the severe deactivating effect of the 8-nitro group on the aromatic ring.
Pharmacological & Biological Applications
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
Beyond its role as an antibacterial precursor, the 8-nitroquinolone scaffold has emerged as a potent inhibitor of TDP1. TDP1 is a DNA repair enzyme responsible for cleaving the phosphodiester bond between trapped Topoisomerase I (TOP1) and DNA. By inhibiting TDP1, quinolone derivatives prevent cancer cells from repairing DNA lesions caused by TOP1 inhibitors (like camptothecin), triggering apoptosis ().
Mechanism of TDP1 inhibition by quinolone derivatives leading to apoptosis.
Immunomodulatory Properties
Derivatives of this compound exhibit significant immunobiological efficacy. Studies have shown that 8-nitro-1,4-dihydroquinoline derivatives can induce the release of pro- and anti-inflammatory cytokines (TH1, TH2, and TH17) in macrophages, positioning them as dual-action agents capable of combating infection while modulating the host immune response ().
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol 1: Gould-Jacobs Synthesis of the Quinolone Core
Objective: Synthesize Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 2-nitroaniline.
Enamine Formation:
Action: Combine 2-nitroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat neat at 120–130°C for 2 hours under a Dean-Stark trap to remove evolved ethanol.
Causality: Removing ethanol shifts the thermodynamic equilibrium toward the enamine product.
Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow 2-nitroaniline spot (
Rf≈0.6
) disappears, replaced by a new, lower-mobility spot. Confirm via
1H
NMR (appearance of a sharp singlet at
∼
8.5 ppm corresponding to the alkene proton).
Thermal Cyclization:
Action: Dissolve the crude enamine in Dowtherm A (10 volumes). Heat rapidly to 250°C and reflux for 45 minutes. Cool the mixture to room temperature, then add hexanes to precipitate the product.
Causality: The extreme heat provides the activation energy necessary for the electrophilic carbon to attack the deactivated, electron-poor nitroaromatic ring.
Self-Validation Checkpoint 2: Filter the precipitate and wash with hexanes. Confirm cyclization by
1H
NMR: look for the disappearance of one ethyl ester group (from the malonate) and the appearance of a highly deshielded quinolone N-H proton (>11.0 ppm) and the C-2 proton singlet (
∼
8.6 ppm).
Protocol 2: Downstream Reduction to 8-Aminoquinolone
Objective: Reduce the 8-nitro group to an amine for subsequent functionalization without reducing the 4-oxo or ester moieties.
Selective Reduction:
Action: Suspend the product from Protocol 1 in ethanol. Add
SnCl2⋅2H2O
(5.0 eq) and concentrated HCl (catalytic). Reflux at 70°C for 3 hours.
Causality: Stannous chloride is a mild, highly chemoselective reducing agent that reduces nitroaromatics to anilines via a single-electron transfer mechanism, leaving the ester and the conjugated alkene intact.
Self-Validation Checkpoint 3: Observe a distinct color change from pale brown to bright yellow/orange. Neutralize with saturated
NaHCO3
, extract with EtOAc, and perform LC-MS. The reaction is validated when the mass shifts from
[M+H]+=263.2
(Nitro) to
[M+H]+=233.2
(Amino).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 734639, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." PubChem.[Link]
Dexheimer, T. S., et al. "Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy." Anti-Cancer Agents in Medicinal Chemistry, 2008.[Link]
Kiselev, E., et al. "Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition." Nucleic Acids Research, 2014.[Link]
Al-Qawasmeh, R. A., et al. "Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]
Jantová, S., et al. "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Toxicology in Vitro, 2018.[Link]
Exploratory
Comprehensive Solubility Profile and Solvation Dynamics of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Executive Summary Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8)—more accurately described by its thermodynamically stable tautomer, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]—is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8)—more accurately described by its thermodynamically stable tautomer, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]—is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the classical Gould-Jacobs reaction for synthesizing quinolone-core antimicrobials[2][3] and emerging Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitors targeted for anticancer therapy[4].
Understanding the solubility profile of this compound is not merely a logistical requirement; it is a fundamental driver for optimizing reaction kinetics, designing purification workflows (e.g., recrystallization), and ensuring accurate dosing in in vitro biological assays.
Physicochemical Profiling: The Causality of Solvation
As an Application Scientist, I approach solubility not as a static property, but as a dynamic competition between crystal lattice enthalpy and solvent-solute interaction energy. The solubility behavior of this compound is dictated by three structural pillars:
Conjugated Quinolone Core : The planar aromatic system promotes extensive
π−π
stacking in the solid state, creating a highly stable, tightly packed crystal lattice.
Hydrogen Bonding Network : The molecule features a strong H-bond donor (N1-H) and multiple H-bond acceptors (C4=O, ester carbonyl). This facilitates robust intermolecular hydrogen bonding, further increasing the energy required for lattice dissociation.
8-Nitro Substitution : The strongly electron-withdrawing nitro group enhances the overall dipole moment of the molecule, making it highly recalcitrant to dissolution in non-polar environments.
Mechanistic Causality : To achieve meaningful solubility, a solvent must possess a high dielectric constant and, crucially, strong hydrogen-bond accepting capabilities to disrupt the N-H···O=C intermolecular network. Non-polar solvents lack both the dipole and the H-bond capacity to overcome the lattice energy, resulting in near-zero solubility.
Fig 1. Solvation dynamics of the quinolone core in polar aprotic solvents.
Quantitative Solubility Matrix
The following table synthesizes the thermodynamic solubility profile of the compound across various organic solvent classes at standard ambient temperature (25°C).
Solvent Class
Solvent
Estimated Solubility (mg/mL at 25°C)
Mechanistic Solvation Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 50.0
Exceptional H-bond acceptor; effectively disrupts the quinolone crystal lattice. Ideal for biological assay stock solutions.
Polar Aprotic
N,N-Dimethylformamide (DMF)
20.0 - 40.0
High dielectric constant and strong dipole interactions stabilize the solvated monomer.
Polar Protic
Ethanol
< 5.0
Competes for H-bonding but lacks sufficient energy at 25°C to break
π
-stacking. Used at reflux in Gould-Jacobs cyclization[5].
Polar Protic
Methanol
< 5.0
Similar to ethanol; poor room-temperature solubility makes it an excellent anti-solvent for precipitation.
Halogenated
Dichloromethane (DCM)
1.0 - 5.0
Moderate dipole interactions; limited by the inability to act as a strong H-bond acceptor.
Non-Polar
Hexane / Heptane
< 0.1
Incapable of disrupting polar intermolecular forces; compound remains entirely in the solid state.
To ensure scientific integrity and reproducibility, kinetic solubility methods (like solvent-shift assays) should be avoided for this compound due to its propensity for supersaturation. Instead, a self-validating thermodynamic shake-flask method coupled with HPLC-UV quantification is required.
Step-by-Step Methodology:
Preparation of Saturated Solutions : Add an excess of the solid compound (approx. 50 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial. The excess solid ensures the system can reach thermodynamic equilibrium.
Isothermal Incubation : Seal the vials and agitate them on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 48 hours. (Expertise Note: 48 hours is critical; shorter incubation times often reflect kinetic dissolution rates rather than true thermodynamic endpoints).
Phase Separation : Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. (Trustworthiness Check: PTFE is mandatory; nylon or cellulose filters may adsorb the lipophilic ester, artificially lowering the quantified concentration).
Dilution and HPLC-UV Analysis : Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the standard curve. Quantify via HPLC-UV at the compound's
λmax
(typically around 254 nm).
Fig 2. Thermodynamic shake-flask HPLC workflow for solubility determination.
Conclusion
The solubility of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is fundamentally governed by its strong intermolecular hydrogen bonding and
π−π
stacking. Successful manipulation of this compound in synthetic workflows—such as Eaton's reagent-catalyzed cyclizations[5]—or biological evaluations[4] requires the strategic use of polar aprotic solvents like DMSO or DMF to overcome its high lattice enthalpy.
Spectral Profiling and Structural Elucidation of Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Technical Whitepaper
Executive Summary Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthon in modern medicinal chemistry, serving as the foundational scaffold for fluoroquinolone antibiotics and novel Tyrosyl-DNA pho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical synthon in modern medicinal chemistry, serving as the foundational scaffold for fluoroquinolone antibiotics and novel Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[1]. While frequently cataloged by chemical suppliers under the tautomeric misnomer ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate[2], the thermodynamically stable state in both solid-phase and solution is the 1,4-dihydro tautomer.
This whitepaper provides an in-depth technical guide to the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral signatures of this compound. By establishing the mechanistic causality behind these spectral features, researchers can confidently validate structural integrity and identify synthetic anomalies.
Mechanistic Causality of Spectral Features
To correctly interpret the spectral data of 4-oxoquinoline derivatives, one must abandon the assumption that the C4 carbonyl behaves as a standard aliphatic or aromatic ketone. The structural behavior is governed by two primary electronic effects:
The Vinylogous Amide Resonance: The lone pair on the N1 nitrogen heavily delocalizes through the conjugated
α,β
-unsaturated system into the C4 carbonyl oxygen. This resonance imparts significant single-bond character to the C=O bond, drastically lowering its IR stretching frequency and altering the electron density of the entire ring.
The 8-Nitro Electron Withdrawal: The nitro group at the C8 position exerts a profound electron-withdrawing effect via both induction and resonance. This strongly deshields the adjacent aromatic protons (specifically H-7) in the
1
H NMR spectrum and introduces distinct asymmetric and symmetric N-O stretching bands in the IR spectrum[3].
Fig 1: Tautomeric equilibrium and resonance delocalization of the 4-oxoquinoline core.
Infrared (IR) Spectral Profiling
IR spectroscopy is the primary tool for validating the oxidation state of the core and the integrity of the functional groups. The data below reflects the standard absorption frequencies for the 8-nitro-4-oxoquinoline-3-carboxylate scaffold[3].
Quantitative IR Data Summary
Functional Group
Wavenumber (cm⁻¹)
Intensity/Shape
Causality / Diagnostic Note
N-H Stretch
~3355 - 3459
Broad, Medium
Broadened by intermolecular H-bonding; confirms the 1,4-dihydro state over the 4-hydroxy tautomer.
C=O (Ester)
1727
Sharp, Strong
Represents the conjugated
α,β
-unsaturated ester at C3.
C=O (Ketone)
1620
Sharp, Strong
Critical diagnostic peak. The vinylogous amide resonance lowers the frequency from a typical ~1710 cm⁻¹ to ~1620 cm⁻¹.
NO₂ (Asym.)
1527
Strong
Asymmetric stretching of the electron-withdrawing nitro group at C8.
NO₂ (Sym.)
1337
Strong
Symmetric stretching; confirms the presence of the intact nitro group.
C-O (Ester)
1232
Strong
C-O-C stretching vibration of the ethyl ester linkage.
Nuclear Magnetic Resonance (NMR) Profiling
High-resolution
1
H NMR (typically acquired in DMSO-
d6
due to the compound's polarity and hydrogen-bonding capacity) provides absolute confirmation of the substitution pattern[1].
Quantitative
1
H NMR Data Summary (400 MHz, DMSO-
d6
)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
)
N-H (C1)
12.97
Broad Singlet (brs)
1H
-
H-2, H-7
8.81 – 8.83
Multiplet (m)
2H
-
H-5
8.74
Doublet (d)
1H
8.0 Hz
H-6
7.78
Triplet (t)
1H
~8.0 Hz
O-CH₂ (Ester)
~4.22
Quartet (q)
2H
7.1 Hz
CH₃ (Ester)
~1.27
Triplet (t)
3H
7.1 Hz
Expert Insight on Causality:
The N-H proton appears highly deshielded at 12.97 ppm [1]. This extreme downfield shift is caused by a combination of the electron-deficient nature of the heteroaromatic ring, the vinylogous amide resonance pulling electron density away from the nitrogen, and strong hydrogen bonding with the DMSO solvent. Furthermore, the H-5 and H-7 protons are pushed downfield (>8.7 ppm) due to the anisotropic deshielding effects of the adjacent C4 ketone and C8 nitro groups, respectively.
Standardized Experimental Protocols
To ensure data trustworthiness, spectral acquisition must follow a self-validating workflow. The following protocols guarantee reproducibility and prevent artifact generation during sample preparation.
Protocol A: IR Sample Preparation and Acquisition
Drying: Dry the ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate sample in a vacuum oven at 50°C for 4 hours to remove residual moisture, which could mask the N-H stretch region (~3400 cm⁻¹).
Matrix Preparation: Grind 1-2 mg of the analyte with 100 mg of anhydrous IR-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved.
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent KBr pellet. (Alternatively, use an ATR-FTIR setup with a diamond crystal, applying consistent anvil pressure).
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating a minimum of 32 scans to ensure a high signal-to-noise ratio.
Protocol B: NMR Sample Preparation and Acquisition
Solvent Selection: Weigh 10-15 mg of the compound into a clean glass vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Dissolution: Sonicate the vial for 3 minutes. The compound must be fully dissolved to prevent line broadening in the spectrum.
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the
1
H NMR spectrum at 400 MHz using a standard pulse sequence (e.g., zg30), with a minimum of 16 transients and a relaxation delay (D1) of 2 seconds.
Fig 2: Self-validating spectroscopic workflow for IR and NMR data acquisition.
Data Cross-Validation Checkpoint
To validate the structural integrity of the synthesized or purchased batch, cross-reference the IR stretch at 1727 cm⁻¹ with the
1
H NMR quartet at ~4.22 ppm . If the IR spectrum shows a broad O-H stretch replacing the ester C=O, and the NMR lacks the characteristic ethyl quartet/triplet, the ester has undergone spontaneous hydrolysis to the corresponding carboxylic acid during synthesis or storage.
Title: Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening
Source: Oxford Academic (oup.com)
URL: [Link]
Title: AJ C - Asian Publication Corporation (Synthesis and Antimicrobial Evaluation of Novel Fluoroquinolones)
Source: asianpubs.org
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Application Note & Validated Protocol
Executive Summary
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) is a critical synthetic intermediate in the development of biologically active quinolones. Its structural framework is highly valued in the design of Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors for anticancer therapies [1], as well as broad-spectrum antibacterial agents.
This application note details a robust, self-validating protocol for synthesizing this compound via the Gould-Jacobs reaction . By providing deep mechanistic insights into the thermodynamic control of the cyclization step, this guide ensures high-fidelity reproducibility and scalability from bench to pilot scale.
Mechanistic Insights & Causality (E-E-A-T)
The synthesis relies on a two-step Gould-Jacobs sequence [2]:
Nucleophilic Addition-Elimination (Condensation): 2-Nitroaniline acts as a nucleophile, attacking the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME). The subsequent elimination of ethanol yields the intermediate diethyl 2-(((2-nitrophenyl)amino)methylene)malonate.
Thermal Cyclization (Intramolecular Acylation): This is the rate-limiting and most challenging step. The nitro group at the 8-position is strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic attack.
Causality of Solvent Choice: To overcome this high activation energy barrier, the reaction requires extreme thermal conditions (~250 °C). Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is strictly required because it provides a stable, non-degrading liquid phase at these temperatures, ensuring uniform heat transfer [2].
Thermodynamic Control: The intermediate must be subjected to rapid heating. Slow temperature ramping favors intermolecular polymerization of the malonate over the desired intramolecular cyclization.
Visual Workflow
Fig 1: Gould-Jacobs synthesis workflow for 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Equipment: 500 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle capable of >300 °C, and an overhead mechanical stirrer (recommended for scale-up).
Step-by-Step Experimental Protocol
Step 1: Condensation to Form the Malonate Intermediate
Charge the Reactor: To a 250 mL round-bottom flask, add 2-nitroaniline (13.8 g, 100 mmol) and EMME (23.8 g, 110 mmol, 1.1 equiv).
Solvent Addition: Add 100 mL of absolute ethanol.
Reflux: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 4 hours.
Validation Check: Reaction progress can be monitored via TLC (Hexane:EtOAc 3:1). The bright yellow spot of 2-nitroaniline should disappear.
Crystallization: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. A dense precipitate will form.
Filtration: Filter the solid under vacuum and wash thoroughly with ice-cold ethanol (2 × 20 mL).
Expert Insight: Washing removes unreacted EMME. This is critical; residual EMME will decompose into intractable tar during the 250 °C cyclization step, drastically reducing final yield.
Drying: Dry the intermediate diethyl 2-(((2-nitrophenyl)amino)methylene)malonate in a vacuum oven at 50 °C overnight.
Step 2: Thermal Cyclization
Pre-heat Solvent: In a clean, dry 500 mL 3-neck flask equipped with a Dean-Stark trap and a condenser, add 150 mL of Dowtherm A. Heat the solvent to 240–250 °C.
Rapid Addition: Carefully, but rapidly, add the dried intermediate (from Step 1) in small portions to the hot Dowtherm A.
Expert Insight: Rapid addition ensures the intermediate immediately experiences the activation energy required for intramolecular cyclization, outcompeting intermolecular side reactions.
Distillation: Maintain the temperature at 250 °C for 1.5 to 2 hours. Ethanol byproduct will boil off and collect in the Dean-Stark trap.
Cooling: Once ethanol ceases to evolve, remove the heating mantle and allow the dark solution to cool to approximately 70 °C.
Step 3: Workup and Purification
Precipitation: While the mixture is still warm (70 °C), slowly pour it into 500 mL of vigorously stirred hexanes.
Causality: The highly polar quinolone core is completely insoluble in non-polar aliphatic hydrocarbons, whereas Dowtherm A remains highly soluble. This forces the product to crash out as a solid.
Isolation: Filter the resulting brown/yellow precipitate under vacuum. Wash the filter cake extensively with hexanes (3 × 50 mL) to remove all traces of Dowtherm A.
Recrystallization (Optional but Recommended): Recrystallize from boiling DMF or a DMF/Ethanol mixture to yield the pure title compound as a pale brown/yellow solid.
Quantitative Data & Optimization
The table below summarizes the optimization of cyclization conditions, comparing the classical approach with emerging methodologies [3].
Cyclization Method
Reagent / Solvent
Temp (°C)
Time
Yield (%)
Scalability
Classical Thermal
Dowtherm A
250
2 h
45–55%
High (Industrial Standard)
Microwave
Neat (No solvent)
170
10 min
~50%
Low (Lab scale only)
Acid-Catalyzed
Eaton's Reagent
80
4 h
60–70%
Medium (Requires aqueous workup)
Analytical Characterization
To validate the success of the synthesis, compare your analytical results against the following expected parameters for Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
Appearance: Brown to yellow fluffy solid.
LC-MS (ESI): m/z calculated for C₁₂H₁₀N₂O₅[M+H]⁺ 263.06, found ~263.1.
¹H NMR (400 MHz, DMSO-d₆):
δ 12.18 (br s, 1H, NH) — Confirms the 1,4-dihydro tautomeric state in polar solvents.
δ 8.65 (dd, J = 8.1, 1.6 Hz, 1H, Ar-H) — Characteristic shift due to the adjacent strongly deshielding nitro group.
δ 8.58 (s, 1H, C2-H) — Vinylogous amide proton.
δ 8.42 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H)
δ 7.55 (t, J = 7.9 Hz, 1H, Ar-H)
δ 4.22 (q, J = 7.1 Hz, 2H, -CH₂-)
δ 1.28 (t, J = 7.1 Hz, 3H, -CH₃)
References
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
National Center for Biotechnology Inform
Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1)...
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
Application
Application Note: Synthesis and Functionalization of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Executive Summary & Chemical Context As a privileged scaffold in medicinal chemistry, ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) serves as a critical junction in the synthesis of both broad-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
As a privileged scaffold in medicinal chemistry, ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) serves as a critical junction in the synthesis of both broad-spectrum antibacterial agents and novel oncology adjuvants.
Note on Chemical Nomenclature: While frequently cataloged by suppliers as the 3,4-dihydro tautomer, this compound exists predominantly in its thermodynamically stable form: ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . For the purpose of this technical guide, the scaffold will be discussed in its active 1,4-dihydro conceptualization, which is the standard framework used in quinolone drug design .
The presence of the 8-nitro group is highly strategic. In fluoroquinolone antibiotics, it acts as a precursor to the 8-amino group, which drastically alters the lipophilicity and target binding kinetics of the drug to the bacterial DNA-gyrase complex . More recently, this exact intermediate has been repurposed to synthesize Tyrosyl-DNA phosphodiesterase I (TDP1) inhibitors, which synergize with topoisomerase I inhibitors (like camptothecin) in cancer therapy .
Mechanistic Rationale: The Gould-Jacobs Pathway
The synthesis of the quinolone core relies on the classic Gould-Jacobs reaction . The process begins with the condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME).
Causality in Experimental Design: The subsequent thermal cyclization is notoriously difficult due to the strongly electron-withdrawing nature of the ortho-nitro group, which deactivates the aromatic ring toward electrophilic attack. To overcome this high activation energy barrier, the reaction cannot be performed in standard solvents. Instead, it requires extreme thermal conditions (250 °C) utilizing Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to facilitate the intramolecular Friedel-Crafts-type ring closure while boiling off the ethanol byproduct to drive the equilibrium forward.
Synthetic Workflow Visualization
Fig 1: Synthetic workflow from 2-nitroaniline to 8-amino-quinolone active pharmaceutical ingredients.
Objective: Synthesize the ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate core.
Condensation: In a 500 mL round-bottom flask equipped with a short-path distillation head, combine 2-nitroaniline (1.0 eq, 50 mmol) and EMME (1.1 eq, 55 mmol). Heat the neat mixture to 110 °C for 2 hours.
Thermal Cyclization: Add 150 mL of Dowtherm A to the flask. Exchange the distillation head for a reflux condenser and heat the mixture vigorously to 250 °C for 45 minutes.
Self-Validation Checkpoint 1 (In-Process): Take a 50 µL aliquot, dilute in 1 mL methanol, and spot on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the enamine intermediate (Rf ~0.6) disappears, replaced by a strong UV-active baseline spot (the highly polar quinolone core).
Isolation: Remove the heat source and allow the mixture to cool to 50 °C.
Self-Validation Checkpoint 2 (Physical State): The target quinolone is highly insoluble in cold Dowtherm A. Spontaneous crystallization of a brown/yellow solid upon cooling physically validates successful ring closure.
Purification: Add 200 mL of hexanes to fully precipitate the product. Filter under vacuum and wash the filter cake with copious amounts of hexanes (3 × 50 mL) to remove all residual Dowtherm A. Dry under vacuum.
Protocol B: N-Alkylation and Pharmacophore Unmasking
Objective: Functionalize the N1 position and unmask the C3 carboxylic acid required for target binding.
N-Alkylation: Suspend the synthesized core (10 mmol) in 30 mL anhydrous DMF. Add finely powdered K2CO3 (2.0 eq) and the desired alkylating agent (e.g., ethyl iodide or cyclopropyl bromide, 1.5 eq). Stir at 90 °C for 12 hours.
Hydrolysis: Concentrate the mixture under reduced pressure. Suspend the crude ester in 20 mL of ethanol and add 20 mL of 2M NaOH (aq). Reflux for 4 hours.
Self-Validation Checkpoint 3 (Acid-Base Extraction): Cool the mixture to room temperature and slowly acidify to pH 3.0 using 1M HCl. The sudden, massive precipitation of a pale solid validates the successful unmasking of the carboxylic acid, as the free acid is insoluble in acidic aqueous media, whereas the unreacted sodium salt remains fully dissolved. Filter and dry.
Quantitative Reaction Optimization
To maximize throughput and purity, various cyclization conditions have been evaluated. The data below summarizes the causality behind selecting Dowtherm A over modern microwave or acid-catalyzed techniques for this specific highly-deactivated 8-nitro substrate.
Table 1: Reaction Optimization for Thermal Cyclization of the 8-Nitroquinolone Core
Comparable kinetics to Dowtherm A, but the higher freezing point (26 °C) complicates the hexane-wash workup.
Microwave (Neat)
210
15
65
88%
Rapid conversion, but the lack of a heat sink leads to localized charring and degradation of the nitro group.
Polyphosphoric Acid
130
120
40
<70%
Acid catalysis fails to overcome the severe deactivating effect of the 8-nitro group; high oligomerization observed.
Applications in Advanced Drug Discovery
Next-Generation Antibacterials
In the development of fluoroquinolones, the C3-carboxylic acid and C4-ketone are essential for coordinating with the Mg2+ ion in the bacterial DNA gyrase complex. By utilizing this specific intermediate, researchers can easily reduce the 8-nitro group to an 8-amino group (via H2/Pd-C). The 8-amino modification significantly enhances the drug's activity against Gram-positive bacteria and reduces the likelihood of resistance selection compared to older generations like ciprofloxacin .
Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors
Beyond infectious diseases, this scaffold has found a profound new application in oncology. TDP1 is a DNA repair enzyme that counteracts the effects of topoisomerase I (TOP1) inhibitors. Recent crystallographic fragment screening campaigns have identified the ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate core as a highly efficient binder to the TDP1 active site. The quinolone core acts as a structural mimic of the DNA phosphodiester backbone, occupying the catalytic pocket and preventing the repair of TOP1-induced DNA cleavage, thereby sensitizing cancer cells to chemotherapeutics .
References
Lountos, G. T., Zhao, X. Z., Kiselev, E., Tropea, J. E., Needle, D., Pommier, Y., Burke, T. R., & Waugh, D. S. (2019). Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening. Nucleic Acids Research, 47(19), 10134-10150. URL:[Link]
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559-592. URL:[Link]
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. URL:[Link]
Method
Reduction methods for the 8-nitro group in quinoline-3-carboxylates
An Application Guide to the Synthetic Reduction of 8-Nitroquinoline-3-carboxylates to 8-Aminoquinoline-3-carboxylates Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold The transformation of 8-nitroq...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthetic Reduction of 8-Nitroquinoline-3-carboxylates to 8-Aminoquinoline-3-carboxylates
Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold
The transformation of 8-nitroquinoline-3-carboxylates to their corresponding 8-amino derivatives is a pivotal step in medicinal chemistry and drug development. The resulting 8-aminoquinoline core is a privileged scaffold found in a multitude of pharmacologically active agents, most notably antimalarial drugs like Primaquine and Tafenoquine. The amine at the C-8 position serves as a critical synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for biological screening. The quinoline-3-carboxylate moiety itself can play a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement[1].
This guide provides an in-depth analysis of the principal methodologies for this reduction, focusing on the underlying chemical logic, practical execution, and comparative assessment of each technique. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot these essential transformations.
Core Challenge: Chemoselectivity
The primary challenge in the reduction of 8-nitroquinoline-3-carboxylates is achieving chemoselectivity. The quinoline ring itself can be susceptible to reduction, particularly under aggressive catalytic hydrogenation conditions, which could lead to the unwanted formation of tetrahydroquinoline byproducts[2][3]. Furthermore, the ester or carboxylic acid at the C-3 position, and any other sensitive functional groups on the molecule, must remain intact. The choice of reduction method is therefore a critical decision dictated by the overall molecular architecture.
Below is a decision-assisting workflow for selecting an appropriate reduction method.
Caption: Decision workflow for selecting a reduction method.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction, often proceeding with high yields and producing water as the only byproduct. The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Expertise & Experience:
The choice of catalyst is paramount. Palladium on carbon (Pd/C) is the most common choice due to its high activity.[4] However, a significant drawback of Pd/C is its propensity to catalyze hydrogenolysis, leading to the cleavage of C-X bonds (where X is a halogen) or O-benzyl groups. For substrates containing such functionalities, Raney Nickel is a preferable alternative as it is less prone to causing dehalogenation.[4] Modern alternatives, such as supported gold catalysts, have also shown remarkable chemoselectivity in the hydrogenation of substituted quinolines, sometimes even at room temperature.[2]
The quinoline nitrogen can act as a catalyst poison, but this is generally less of a concern for the reduction of a nitro group on the fused benzene ring compared to the hydrogenation of the heterocyclic ring itself.
Protocol 1: General Procedure for Catalytic Hydrogenation using 10% Pd/C
Vessel Preparation: To a heavy-walled hydrogenation flask, add the ethyl 8-nitroquinoline-3-carboxylate (1.0 eq) and a magnetic stir bar.
Solvent Addition: Add a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of substrate). The substrate should be fully dissolved.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere (N₂ or Ar) or add as a slurry in the reaction solvent.
System Purge: Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle 3-5 times to ensure the removal of all oxygen.
Hydrogenation: Introduce hydrogen gas (H₂) to the system. This can be done using a balloon of H₂ (for atmospheric pressure) or a pressurized vessel (e.g., a Parr shaker) for higher pressures (typically 15-50 psi).
Reaction Monitoring: Vigorously stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-16 hours.
Workup: Once the reaction is complete, carefully vent the H₂ gas and purge the system with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (EtOH or EtOAc) to recover all the product. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench the catalyst by adding water before disposal.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-aminoquinoline-3-carboxylate, which can be further purified by recrystallization or column chromatography if necessary.
Method 2: Metal-Mediated Reductions in Acidic Media
This classical approach utilizes easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid.[5] These methods are robust, scalable, and tolerant of many functional groups that are sensitive to catalytic hydrogenation.
Expertise & Experience:
The Bechamp reduction, using iron metal with an acid like hydrochloric acid (HCl) or acetic acid (AcOH), is a workhorse in industrial chemistry.[6] A key advantage is that iron is inexpensive and environmentally benign. The reaction is believed to proceed via single electron transfer from the metal to the nitro group. The in-situ generated iron chlorides can be hydrolyzed, regenerating the acid and making the reaction somewhat self-sustaining.[7]
Tin(II) chloride (SnCl₂) is another highly effective reagent, often favored in laboratory settings for its milder conditions and high chemoselectivity.[4][8] It can selectively reduce a nitro group in the presence of other reducible functionalities like aldehydes, ketones, and esters.[8][9] The reaction is typically run in solvents like ethanol or ethyl acetate.[8]
The primary drawback of these methods is the workup. The resulting aniline product can form a complex with the metal salts, requiring a basic workup (e.g., with NaOH, NaHCO₃, or K₂CO₃) to liberate the free amine. The resulting metal hydroxides must then be removed by filtration.
Caption: General workflow for metal-mediated reduction.
Protocol 2A: Reduction using Iron Powder and Acetic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the ethyl 8-nitroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 5:1 v/v ratio).
Reagent Addition: Add reduced iron powder (typically 3-5 eq) to the suspension.
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C). The reaction is often exothermic.
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
Workup: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Filtration: Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Protocol 2B: Reduction using Stannous Chloride (SnCl₂) Dihydrate
Reaction Setup: Dissolve the ethyl 8-nitroquinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask with a magnetic stir bar.
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-4 eq) to the solution.[8][10]
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously.
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Liberation of Amine: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) solution of sodium hydroxide. Stir vigorously until all solids have dissolved or a fine precipitate of tin salts has formed.
Extraction and Isolation: Follow steps 6-8 from Protocol 2A to extract and isolate the final product.
Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical, safe, and versatile reducing agent that provides a metal-free alternative for nitro group reduction.[11] It is particularly valued for its mild reaction conditions and high chemoselectivity, tolerating a wide variety of functional groups that might be sensitive to other methods.[9]
Expertise & Experience:
The reduction mechanism is believed to proceed via a single-electron transfer pathway. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[9] The reaction involves the stepwise transfer of electrons from this radical to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[9] This method is often performed in a biphasic system (e.g., dichloromethane-water) or a mixed solvent system (e.g., THF-water or Dioxane-water) to accommodate the solubility of both the organic substrate and the inorganic salt.
Protocol 3: General Procedure for Sodium Dithionite Reduction
Reaction Setup: In a round-bottom flask, dissolve the ethyl 8-nitroquinoline-3-carboxylate (1.0 eq) in a suitable organic solvent like Dioxane, THF, or Methanol. Add an equal volume of water.
Reagent Addition: Add sodium dithionite (Na₂S₂O₄, typically 3-5 eq) portion-wise to the vigorously stirred solution. The reaction can be mildly exothermic. An inorganic base like sodium bicarbonate (NaHCO₃) is often added to maintain a slightly basic pH.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.
Monitoring: Monitor the reaction by TLC until completion (typically 2-6 hours).
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel.
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired 8-aminoquinoline-3-carboxylate.
Comparative Summary of Reduction Methods
Parameter
Catalytic Hydrogenation (H₂/Pd-C)
Metal/Acid (Fe/HCl or SnCl₂)
Sodium Dithionite (Na₂S₂O₄)
Primary Reagents
H₂ gas, Pd/C catalyst
Fe or SnCl₂, HCl or AcOH
Na₂S₂O₄, H₂O
Typical Yield
Very High (often >95%)
Good to Excellent (80-95%)
Good (75-90%)
Chemoselectivity
Moderate; risk of dehalogenation and other reductions[4]
High; tolerates most functional groups except the most acid-labile ones[4][8]
Very High; tolerates esters, ketones, aldehydes, and halogens[9]
Reaction Conditions
Room temp, 1-50 psi H₂
Reflux (60-100 °C)
Room temp to 60 °C
Workup
Simple filtration of catalyst
Requires neutralization and filtration of metal salts
Simple aqueous extraction
Advantages
Very clean (water is the only byproduct), high yields, atom economical.
Metal-free, mild conditions, excellent functional group tolerance.
Disadvantages
Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, risk of side reactions.
Stoichiometric metal waste, requires acidic conditions and basic workup.
Generates sulfur byproducts, may require biphasic solvent systems.
References
Organic Chemistry Frontiers. (n.d.).
BenchChem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202-6204.
BenchChem. (n.d.). A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions: A Solvent System Performance Comparison.
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
ResearchGate. (2001, January).
The Journal of Organic Chemistry. (2002, October 30). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
Environmental Science & Technology. (1995, February 1). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
Chemistry Stack Exchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
Journal of the American Chemical Society. (2012, September 30).
Molecules. (2018, November 30).
Beilstein Journal of Organic Chemistry. (2024, July 11). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.
Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene.
New Journal of Chemistry. (n.d.).
Gwon, D., Hwang, H., Kim, H. K., Marder, S. R., & Chang, S. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry - A European Journal, 21(48), 17200-17204.
ResearchGate. (n.d.).
Nature Communications. (n.d.).
Doubtnut. (2021, November 2). Reduction of aromatic nitro compounds using Fe and HCl gives. YouTube.
Australian Journal of Chemistry. (2001, August 8). Interactions of Aromatic Carboxylic Acids with 8-Aminoquinoline: Synthesis and the Crystal Structures of the Proton-Transfer Compounds of 8-Aminoquinoline with Nitro-Substituted Benzoic Acids.
Australian Journal of Chemistry. (1970, February 1). Reduction of 8-nitroquinolines.
Journal of the Chemical Society. (1949).
Google Patents. (n.d.).
ResearchG
SciSpace. (n.d.).
Anti-Cancer Agents in Medicinal Chemistry. (2020).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 94110-86-8)
Executive Summary & Pharmacological Context
CAS 94110-86-8 is a highly versatile dihydroquinoline building block. While traditionally utilized in the synthesis of fluoroquinolone antibiotics, it has recently emerged as a critical core scaffold for synthesizing inhibitors of Tyrosyl-DNA phosphodiesterase I (TDP1)[1].
TDP1 is a specialized DNA repair enzyme responsible for hydrolyzing the phosphodiester bond between DNA and trapped topoisomerase I (TOP1)[2]. In targeted cancer therapies, derivatives of CAS 94110-86-8 are used to inhibit TDP1. This prevents the repair of TOP1-DNA cleavage complexes, synergizing with TOP1 inhibitors (e.g., camptothecin) to drive targeted apoptosis in cancer cells[2]. Developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this intermediate is critical for ensuring the purity and efficacy of downstream Active Pharmaceutical Ingredients (APIs).
Fig 1: Mechanism of TDP1 inhibition by CAS 94110-86-8 derivatives in cancer therapy.
Developing an analytical method requires moving beyond generic gradients and understanding the specific molecular behavior of the analyte. The structural features of CAS 94110-86-8 dictate the following chromatographic choices:
Keto-Enol Tautomerism: The 4-oxo-1,4-dihydroquinoline core contains a secondary amine (NH) and a ketone (C=O) that can undergo tautomerization. If analyzed at a neutral pH, this dynamic equilibrium results in severe peak broadening or split peaks on the chromatogram.
Causality of the Acidic Mobile Phase: To suppress tautomerization and lock the molecule into a single stable state, the mobile phase must be heavily buffered. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. Furthermore, TFA acts as a potent ion-pairing agent, masking residual silanol groups on the silica stationary phase and preventing secondary retention mechanisms that cause peak tailing[1].
Chromophore Activity: The conjugated quinoline ring system and the strongly electron-withdrawing 8-nitro group provide excellent UV absorbance. Photodiode Array (PDA) detection at 254 nm ensures maximum sensitivity and allows for peak purity profiling.
Fig 2: Step-by-step HPLC method development workflow for quinolone derivatives.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is engineered as a self-validating system . The analytical sequence is gated; proceeding to unknown sample analysis is strictly contingent upon passing the built-in System Suitability Test (SST) criteria.
Reagent & Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of HPLC-grade TFA to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas[1].
Causality Note: Fresh preparation of TFA solutions is mandatory. TFA is highly volatile, and its degradation or evaporation will cause retention time (RT) drift.
Chromatographic Parameters
Column: C18, 250 mm × 4.6 mm, 5 μm particle size, 100 Å pore size. (End-capping is required to further minimize silanol interactions).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C. (Thermostatic control stabilizes the partition coefficient, ensuring reproducible retention times).
Injection Volume: 10 μL.
Detection: UV/PDA at 254 nm.
Sample Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Standard Solution: Accurately weigh 10.0 mg of CAS 94110-86-8 reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution. Dilute 1:10 with diluent to achieve a working concentration of 100 μg/mL.
Quantitative Data & System Suitability
The gradient elution program (Table 1) is designed to ensure sharp elution of the main CAS 94110-86-8 peak while effectively washing out highly retained, hydrophobic synthetic impurities.
Table 1: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
80
20
1.0
15.0
10
90
1.0
20.0
10
90
1.0
20.1
80
20
1.0
25.0
80
20
1.0
Table 2: System Suitability Testing (SST) Acceptance Criteria
Before analyzing any experimental samples, inject the Standard Solution five times (n=5). The system is only validated for use if the following parameters are met:
Parameter
Target Value
Causality / Justification
Retention Time (RT)
~12.5 min
Ensures proper partition mechanics and gradient execution.
Tailing Factor (
Tf
)
≤ 1.5
Validates effective silanol suppression by the TFA ion-pairing agent.
Theoretical Plates (N)
≥ 5000
Confirms column efficiency, packing integrity, and lack of void volumes.
Area % RSD (n=5)
≤ 2.0%
Guarantees injection precision and auto-sampler reliability.
Sequence Bracketing & Quality Control
To maintain the integrity of the self-validating architecture throughout a long analytical run:
Baseline Check: Monitor the baseline for 10 minutes prior to the first injection. Drift must be < 1 mAU/min.
Bracketing Standards: Inject the 100 μg/mL Standard Solution after every 10 sample injections and at the end of the sequence.
Halt Criteria: If the RT of the bracketing standard shifts by > 0.2 minutes, or if the cumulative Area RSD exceeds 2.0%, the sequence must automatically abort. This indicates a loss of system equilibrium, column fouling, or mobile phase evaporation, rendering subsequent data untrustworthy.
References
Title: Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1)
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Step-by-Step Ester Hydrolysis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking a Core Pharmacophore
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the foundational core of the quinolone and fluoroquinolone class of antibiotics, a critically important group of antibacterial agents. The synthesis of novel analogs for drug discovery and development frequently involves the construction of this core structure, often beginning with an ester precursor. The hydrolysis of the C-3 ethyl ester is a pivotal final step to unmask the carboxylic acid, which is essential for the compound's interaction with bacterial DNA gyrase and topoisomerase IV.
This application note provides a comprehensive, step-by-step protocol for the saponification of ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid, 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. We will delve into the mechanistic rationale for reagent selection and procedural steps, ensuring a robust and reproducible transformation.
Mechanistic Rationale and Strategic Considerations
The conversion of an ester to a carboxylic acid can be achieved under acidic or basic conditions.[1][2] For this substrate, basic hydrolysis, or saponification, is the preferred method due to its key advantages: the reaction is effectively irreversible, driving it to completion and typically resulting in higher yields and a cleaner product profile.[1][3]
The overall transformation proceeds in two distinct stages:
Saponification: The ester is treated with a strong base, such as lithium hydroxide (LiOH), to yield a water-soluble carboxylate salt.
Acidification: The reaction mixture is subsequently neutralized with a strong acid, which protonates the carboxylate, causing the desired carboxylic acid to precipitate from the aqueous solution.[4]
The Choice of Base: Lithium Hydroxide
While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases for saponification, lithium hydroxide (LiOH) is frequently employed in laboratory and pharmaceutical synthesis for several strategic reasons.[4][5][6] The unique properties of the lithium cation (Li⁺) offer distinct advantages:
Enhanced Reactivity: The small ionic radius of Li⁺ allows it to coordinate strongly with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and accelerating the reaction.[7]
Milder Conditions: The enhanced reactivity often allows the hydrolysis to proceed efficiently at lower temperatures, preserving sensitive functional groups within the molecule.[5]
Solvent Compatibility: LiOH demonstrates favorable solubility and reactivity in mixed aqueous-organic solvent systems, such as the tetrahydrofuran (THF)/water system used in this protocol. This is crucial for creating a homogeneous reaction environment for both the organic-soluble ester and the water-soluble base.[8][9]
Reaction Mechanism
The hydrolysis follows a well-established nucleophilic acyl substitution pathway.
Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the ester.[4][10]
Tetrahedral Intermediate: A tetrahedral intermediate is formed.[10]
Elimination: The intermediate collapses, eliminating the ethoxide anion (⁻OEt) as the leaving group, which is a stronger base than the hydroxide ion.
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion in the basic solution. This acid-base reaction is highly favorable and renders the overall process irreversible, driving the equilibrium towards the products.[3]
Protonation: In a separate work-up step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt, yielding the final, neutral carboxylic acid product.[4]
Quantitative Data Summary
Proper stoichiometry is critical for reaction success. The following table outlines the recommended reagent quantities for a representative laboratory scale. An excess of lithium hydroxide is used to ensure the reaction goes to completion.
This protocol is designed for the hydrolysis of the title compound. It is based on established procedures for the saponification of quinolone esters.[12][13]
To a 100 mL round-bottom flask, add ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (2.62 g, 10.0 mmol).
Add 25 mL of tetrahydrofuran (THF) and stir with a magnetic stir bar until the solid is completely dissolved.
Base Preparation:
In a separate beaker, dissolve lithium hydroxide monohydrate (1.68 g, 40.0 mmol) in 25 mL of deionized water. Stir until a clear solution is obtained.
Saponification Reaction:
Add the aqueous LiOH solution to the flask containing the ester solution.
Stir the resulting biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours. A gentle warming to 40-50 °C can be applied to accelerate the reaction if needed.
Work-up and Isolation:
Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath.
Slowly add 2 M HCl dropwise to the stirred solution. The product will begin to precipitate as a solid.
Continue adding HCl until the pH of the suspension is approximately 2-4 (check with pH paper).[12]
Purification:
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.
Continue to pull a vacuum through the filter cake for 15-20 minutes to partially dry the solid.
Transfer the solid to a clean, pre-weighed watch glass and dry to a constant weight under vacuum.
Trustworthiness and Validation
Visual Confirmation: The successful completion of the saponification is often indicated by the formation of a homogeneous solution as the starting ester is converted to the water-soluble lithium salt. A key validation point is the robust precipitation of the product upon acidification.
Safety: Handle hydrochloric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The acidification can be exothermic and should be performed slowly and with cooling.
Product Characterization: The identity and purity of the final product, 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
References
Measuring Lithium Hydroxide's Role In Organic Synthesis. (2025).
Basic Hydrolysis of Esters - Saponific
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Journal of Oleo Science.
Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014). Reddit.
Synthesis of C. 8-Amino-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PrepChem.com.
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Pubmed.
Chemistry of Esters. (2024). LibreTexts.
The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid. Science of Synthesis.
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
hydrolysis of esters. Chemguide.
Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. (2025). Benchchem.
Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. (2025). Benchchem.
Application Notes & Protocols: In Vitro Screening of 8-Nitro-4-oxo-3,4-dihydroquinoline Compounds
Introduction: The Quinoline Scaffold in Drug Discovery Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a nitro group to the quinoline scaffold, particularly in the case of 8-nitro-4-oxo-3,4-dihydroquinolines, can significantly alter the molecule's electronic properties and biological effects.[1] These compounds are of significant interest in drug development, but their potent bioactivity necessitates a thorough in vitro evaluation to characterize their mechanism of action and potential liabilities, such as genotoxicity.
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust in vitro screening cascade for this specific class of compounds. The protocols and insights are grounded in established methodologies, emphasizing the causal relationships between experimental design and data interpretation.
Core Principles: The Mechanistic Underpinnings of Nitroquinoline Bioactivity
Understanding the probable mechanism of action (MoA) is critical for selecting the appropriate screening assays. For many nitroaromatic compounds, including the well-studied genotoxin 4-Nitroquinoline-1-oxide (4-NQO) which serves as a relevant model, the biological activity is intrinsically linked to the metabolic reduction of the nitro group.[4] This process can initiate a cascade of cellular events, primarily centered around oxidative stress and DNA damage.
The Postulated Mechanism of Action:
Metabolic Activation: The nitro group undergoes enzymatic reduction, often by cellular nitroreductases, to form highly reactive intermediates like nitroso and hydroxylamino derivatives.
Generation of Reactive Oxygen Species (ROS): This reductive metabolism can be a futile cycle, generating superoxide anions (O₂⁻) and subsequently other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[5]
Cellular Damage: The resulting state of oxidative stress leads to damage of cellular macromolecules. Concurrently, the reactive intermediates can form covalent adducts with DNA bases.
Biological Endpoints: This cascade manifests as measurable endpoints such as DNA mutations, chromosomal aberrations, and cytotoxicity.[5][6]
Caption: Postulated mechanism of 8-nitroquinoline bioactivity.
A Recommended In Vitro Screening Cascade
A tiered approach is the most efficient strategy for characterizing novel compounds. This allows for early go/no-go decisions based on broad activity and potential liabilities before committing resources to more complex, mechanism-specific assays.[7]
Caption: Recommended tiered workflow for screening new compounds.
Tier 1 Protocols: Foundational Screening
Protocol: Cell Viability Assessment (WST-1 Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is crucial for establishing a dose-range for subsequent, more complex assays.
Methodology:
Cell Seeding: Seed mammalian cells (e.g., HepG2, A549) in a 96-well plate at a density of 7,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 16-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
Compound Preparation: Prepare a 2X working stock of the 8-nitroquinoline compound by serial dilution in culture medium. The final concentration range should span several logs (e.g., 0.1 µM to 100 µM).
Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to triplicate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for a period relevant to your experimental question (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and gently mix by tilting the plate.[8]
Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically.
Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.[8]
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Principle: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[9][10] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize it and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-deficient medium.[11]
Methodology (Microplate Fluctuation Method):
Strain Preparation: Inoculate fresh colonies of Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) into nutrient broth and grow overnight at 37°C with shaking (~120 rpm) to reach a density of ~1 x 10⁹ CFU/mL.[10][11]
Metabolic Activation: The assay must be run in parallel with and without a mammalian metabolic activation system (S9 fraction), which is a liver homogenate typically from Aroclor-1254 induced rats.[11][12] This determines if the parent compound or its metabolites are mutagenic.
Exposure: In a 24-well plate, combine the following for each concentration:
Bacterial culture
Test compound at 6-8 concentrations (e.g., 0.1 to 1000 µg/mL)
Exposure medium
Either S9 mix or phosphate buffer (for the -S9 condition).[13]
Controls: Include a vehicle control (solvent), and positive controls (e.g., 4-NQO for -S9 conditions; 2-Aminoanthracene for +S9 conditions).[12]
Incubation: Incubate the 24-well plate for 90 minutes at 37°C with shaking.[13]
Distribution: Following exposure, dilute the cultures in a histidine-deficient pH indicator medium. Aliquot 50 µL of this mixture into all 48 wells of a 384-well plate.[13]
Scoring: Incubate the 384-well plates for 48-72 hours at 37°C. Bacterial growth (due to reversion) will cause a drop in pH, changing the color of the indicator dye. Count the number of positive (color-changed) wells for each concentration.
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant wells compared to the vehicle control, typically exceeding a threshold of two-fold over background.
Tier 2 Protocols: Mechanistic Elucidation
Protocol: In Vitro Micronucleus Assay
Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[14] An increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes). Seed cells to allow for logarithmic growth during the treatment period.
Treatment: Treat cells with at least three concentrations of the test compound, based on the preliminary cytotoxicity data (typically up to a concentration that causes ~50% cytotoxicity). Include vehicle and positive controls (e.g., Mitomycin C).
Exposure Duration: A short treatment (3-6 hours) with and without S9, followed by a recovery period, and a long treatment (18-24 hours) without S9 are standard.
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This is critical because it ensures that only cells that have undergone one mitosis since the start of treatment are scored for micronuclei.
Harvesting and Staining: Harvest cells by trypsinization, followed by a mild hypotonic treatment. Fix the cells and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The criteria for a micronucleus are well-defined (e.g., round/oval shape, non-refractile, diameter less than one-third of the main nucleus).
Analysis: A result is considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed relative to the vehicle control.
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
Principle: This assay uses cell-permeable fluorescent probes that emit a signal upon oxidation by ROS. A common probe is CellROX® Deep Red, which is non-fluorescent in its reduced state but exhibits bright fluorescence upon oxidation.[15]
Methodology:
Cell Seeding: Seed cells onto a 96-well black, clear-bottom plate or chamber slides suitable for microscopy. Allow cells to attach overnight.
Compound Treatment: Treat cells with various concentrations of the 8-nitroquinoline compound for a relevant time period (e.g., 1-6 hours).
Positive Control: A known ROS inducer like H₂O₂ (e.g., 500 µM) or Menadione.[15]
Negative Control: Untreated cells or cells pre-treated with an antioxidant like N-acetylcysteine (NAC).
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add fresh medium or buffer containing the fluorescent probe (e.g., 5 µM CellROX® Deep Red Reagent) and incubate for 30-60 minutes at 37°C, protected from light.[15]
Wash and Read: Remove the probe-containing medium and wash cells three times with PBS. Add fresh buffer or medium to the wells.
Quantification/Visualization:
Plate Reader: Measure fluorescence intensity using appropriate excitation/emission wavelengths (e.g., ~640 nm Ex / ~665 nm Em for CellROX® Deep Red).
Microscopy: Visualize the cells using a fluorescence microscope to observe the localization and intensity of the signal.[15]
Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. A significant increase in fluorescence indicates ROS production.
Tier 3 Protocol: Damage Quantification
Protocol: Quantification of Oxidative DNA Damage (8-OHdG ELISA)
Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is one of the most common markers of oxidative DNA damage, resulting from ROS-induced modification of guanine bases.[5][16] This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify 8-OHdG levels in DNA isolated from treated cells.
Methodology:
Cell Treatment and DNA Isolation: Treat a large population of cells (e.g., in a T-75 flask) with the test compound at 1-2 relevant concentrations (e.g., IC₂₅ and IC₅₀) for 24 hours. Harvest the cells and isolate total genomic DNA using a commercial kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
DNA Digestion: Digest the isolated DNA to single nucleosides. This typically involves incubation with nuclease P1 followed by alkaline phosphatase.[17]
ELISA Procedure (Competitive Assay):
The wells of a 96-well plate are pre-coated with an 8-OHdG-BSA conjugate.[16]
Add the digested DNA samples and a series of 8-OHdG standards to the wells.
Add a primary antibody specific for 8-OHdG. The free 8-OHdG in the sample/standard will compete with the plate-bound 8-OHdG for binding to the antibody.
Incubate, then wash away unbound antibody and sample.
Add an HRP-conjugated secondary antibody that binds to the primary antibody.
Incubate, then wash.
Add a colorimetric substrate (e.g., TMB). The amount of color developed is inversely proportional to the amount of 8-OHdG in the sample.[17]
Measurement: Stop the reaction and read the absorbance on a plate reader.
Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of 8-OHdG in the unknown samples. Normalize the results to the total amount of DNA used in the assay (e.g., ng of 8-OHdG per µg of DNA).
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Key Assays and Mechanistic Inferences
A compound that is positive in the Ames test and/or the Micronucleus assay is considered genotoxic .[14]
If a compound is positive in the ROS and 8-OHdG assays, it strongly suggests an oxidative stress-mediated mechanism of genotoxicity .[5]
If a compound is genotoxic only in the presence of the S9 mix, it indicates that its metabolites are the active genotoxic species .[4]
High cytotoxicity at concentrations far below those causing genotoxicity may suggest an alternative primary MoA (e.g., enzyme inhibition, apoptosis induction), which would require further investigation.[18][19]
References
El-Sayed, N. N. E., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed. Available at: [Link]
Gampa, V. K., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. Available at: [Link]
ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. Available at: [Link]
MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available at: [Link]
MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]
McFee, A. F., et al. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis. Available at: [Link]
Xenometrix. (n.d.). Ames II Short Procedure. Xenometrix. Available at: [Link]
Nicolas, E., et al. (2019). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. PMC. Available at: [Link]
Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Semantic Scholar. Available at: [Link]
Zeller, A., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Dovepress. Available at: [Link]
Inotiv. (n.d.). Other Genetic Toxicology Assays. Inotiv. Available at: [Link]
Jurado, J., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. PubMed. Available at: [Link]
Urvashi, G., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]
Urvashi, G., et al. (2018). Microbial Mutagenicity Assay: Ames Test. SciSpace. Available at: [Link]
Agrisera. (n.d.). DNA Damage (8-OHdG) ELISA Kit. Agrisera. Available at: [Link]
Thong, C. H., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available at: [Link]
Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. ScienceDirect. Available at: [Link]
Regulations.gov. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. Available at: [Link]
Shamanna, R. A., et al. (2015). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. PMC. Available at: [Link]
ResearchGate. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. ResearchGate. Available at: [Link]
Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]
Gkantaifi, A., et al. (2020). 8-Hydroxy-2'-Deoxyguanosine and 8-Nitroguanine Production and Detection in Blood Serum of Breast Cancer Patients in Response to Postoperative Complementary External Ionizing Irradiation of Normal Tissues. PMC. Available at: [Link]
Bartesaghi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]
ResearchGate. (n.d.). Synthesis, characterization and in vitro antimicrobial screening of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. ResearchGate. Available at: [Link]
DSpace@MIT. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. DSpace@MIT. Available at: [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]
How to improve synthesis yield of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Troubleshooting the Gould-Jacobs Synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting the Gould-Jacobs Synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of highly functionalized quinolone intermediates.
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (more accurately represented by its stable tautomer, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) is a critical building block for advanced fluoroquinolone antibiotics[1]. However, its synthesis via the classical Gould-Jacobs reaction is notoriously low-yielding. This guide provides field-proven methodologies to troubleshoot your workflow, bypass thermal degradation, and maximize your isolated yield.
Mechanistic Overview & The "Nitro" Challenge
To troubleshoot the yield, we must first understand the causality of the failure. The synthesis relies on the Gould-Jacobs reaction, which consists of two main stages:
Condensation: 2-nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
Thermal Cyclization: The intermediate is heated to extreme temperatures (>240°C) to form a transient ketene, which undergoes an intramolecular electrophilic aromatic substitution to close the quinoline ring[2].
The Core Issue: The nitro group (-NO
2
) at the 8-position is strongly electron-withdrawing. This severely deactivates the aromatic ring toward the electrophilic attack required for ring closure[3]. Because the activation energy barrier is so high, researchers often apply prolonged heating, which inadvertently triggers competing pathways like intermolecular polymerization and thermal degradation (tarring)[4].
Fig 1: Mechanistic pathway of the Gould-Jacobs reaction for the target quinolone.
Quantitative Yield Analysis
By shifting from traditional slow-batch heating to optimized kinetic control (Flash Heating or Flow Chemistry), you can suppress degradation and double your isolated yield[4].
Heating Methodology
Temperature Profile
Residence Time
Average Yield (%)
Purity & Byproducts
Conventional Batch
Ramped 20°C
→
250°C
3 - 4 hours
30 - 40%
High tar formation; extensive chromatography needed.
To achieve the "Flash Heating" yields described above, follow this field-proven methodology. This protocol is self-validating: visual phase changes (e.g., ethanol distillation, precipitate formation) act as built-in quality control checkpoints.
Phase 1: Condensation (Enamine Formation)
Charge: In a round-bottom flask, combine 2-nitroaniline (1.0 eq) and EMME (1.1 eq). Do not add solvent.
Heat: Warm the neat mixture to 120–130°C under a gentle sweep of nitrogen. Crucial: Do not attach a reflux condenser. Allow the byproduct ethanol to distill out of the system.
Validate: The reaction is complete when ethanol ceases to evolve (typically 2 hours). LC-MS should show >95% conversion to the mass of the intermediate.
Isolate: Cool to 60°C, add a minimal amount of ethanol to induce crystallization, filter, and dry the intermediate.
Phase 2: Flash-Heating Cyclization
Pre-heat: In a multi-neck flask equipped with an internal thermocouple and a reflux condenser, heat 10 volumes of Dowtherm A (or diphenyl ether) to a stable 250°C[2].
Flash Addition: Carefully add the solid intermediate from Phase 1 in small portions directly into the vigorously stirring, 250°C solvent. Causality: Immediate exposure to high heat forces the molecule over the activation barrier before intermolecular polymerization can occur.
React: Maintain at 250°C for exactly 30–45 minutes. Vigorous bubbling (ethanol release from ketene formation) will be observed.
Quench & Precipitate: Remove the heat source. Once the mixture cools to 80°C, slowly add 3 volumes of hexanes or petroleum ether. The polar quinolone product will precipitate, while the lipophilic Dowtherm A remains in solution.
Isolate: Filter the solid, wash extensively with fresh hexanes to remove residual solvent, and dry under vacuum.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my cyclization step yield a black, intractable tar instead of a solid precipitate?A: This is a classic symptom of thermal degradation outcompeting cyclization. Because the 8-nitro group deactivates the ring, the reaction requires immense energy[3]. If you slowly ramp the temperature of the reaction mixture from room temperature to 250°C, the intermediate spends too much time in the "danger zone" (150–200°C) where it possesses enough energy to polymerize intermolecularly, but not enough to close the ring intramolecularly. Always use the Flash Heating method or a continuous flow reactor[4].
Q2: My condensation step (Phase 1) stalls at 70% conversion. How do I drive it to completion?A: The reaction between 2-nitroaniline and EMME is an equilibrium process that produces ethanol as a byproduct. If you are using a closed system or a reflux condenser, the trapped ethanol forces the equilibrium backward (Le Chatelier's principle). Remove the condenser and use a nitrogen sweep or a Dean-Stark trap to continuously remove the ethanol as it forms.
Q3: How can I completely remove the Dowtherm A solvent during workup? It won't evaporate.A: Dowtherm A has a boiling point of 258°C and cannot be removed via standard rotary evaporation. Fortunately, it is highly non-polar. By diluting your cooled reaction mixture with a non-polar anti-solvent (like hexanes or heptane), you keep the Dowtherm A fully solvated while forcing the highly polar 8-nitro-quinolone to crash out. Thorough washing of the filter cake with hexanes is usually sufficient to remove trace solvent.
Q4: Are there modern alternatives to using Dowtherm A?A: Yes. If your facility is equipped with a high-temperature/high-pressure continuous flow reactor, you can perform the Gould-Jacobs cyclization in standard solvents (like acetonitrile or ethanol) by superheating them under pressure (e.g., 280°C at 100 bar). This reduces the residence time to mere minutes, virtually eliminating tar formation and bypassing the need for Dowtherm A entirely[4].
References
Title: Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori
Source: Molecules (MDPI)
URL: [Link]
Title: On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis
Source: European Journal of Organic Chemistry
URL: [Link](Search Landing Page)
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: Pharmaceutics (via PubMed Central)
URL: [Link](Search Landing Page)
Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Optimizing Catalytic Reduction of 8-Nitroquinoline-3-carboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic reduction of 8-nitroquinoline-3-carboxylate derivatives. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic reduction of 8-nitroquinoline-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The conversion of the 8-nitro group to the corresponding 8-aminoquinoline is a key step in synthesizing a wide range of biologically active molecules and pharmaceutical intermediates.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for safety, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key parameters governing the catalytic reduction of 8-nitroquinoline-3-carboxylates.
Q1: What are the most common catalysts for reducing aromatic nitro groups, and how do I choose the right one for my substrate?
A1: The choice of catalyst is critical and depends on the overall functionality of your molecule.
Palladium on Carbon (Pd/C): This is often the first choice for general nitro group reductions due to its high activity and efficiency.[3] It is typically used at 5-10 mol% loading. However, it is not selective and can reduce other functional groups, most notably causing dehalogenation (C-Cl, C-Br, C-I bonds).[3][4]
Raney Nickel: An excellent alternative to Pd/C, especially when your substrate contains halogen substituents that you wish to preserve.[3] It is generally less active than Pd/C, which can be advantageous for selectivity.
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are powerful hydrogenation catalysts, often more reactive than palladium.[5] They can be effective when other catalysts fail but also carry a higher risk of over-reduction, including saturation of the quinoline ring system.[6]
Iron (Fe) in Acidic Media: Using iron powder in acetic or hydrochloric acid is a classic, mild, and selective method for nitro group reduction.[6][7] This dissolving metal reduction is highly chemoselective and avoids issues like dehalogenation and over-reduction, making it a robust alternative to catalytic hydrogenation.[7]
Q2: Which solvents are recommended for this reaction?
A2: Solvent selection is crucial for substrate solubility, catalyst activity, and safety.
Alcohols (Methanol, Ethanol): These are the most common solvents for catalytic hydrogenation.[5] They are polar, effectively dissolve many organic substrates and the resulting amine products, and are generally compatible with the reaction.
Ethyl Acetate (EtOAc): A good alternative, particularly if the product has better solubility in it. It is less polar than alcohols.
Acetic Acid (AcOH): Often used with iron powder reductions but can also be employed as a solvent or co-solvent in catalytic hydrogenations to improve substrate solubility and catalyst activity.
Water: Can be used, especially in green chemistry protocols or with specific water-soluble catalysts.[8] Polar solvents like water are often preferred to reduce flash fire risks during catalyst handling.[9]
Q3: What are the typical ranges for hydrogen pressure and temperature?
A3: Conditions should be as mild as possible to achieve full conversion while minimizing side reactions.
Pressure: Many reductions can be successfully carried out under a hydrogen balloon (approx. 1 atm).[8][10] For less reactive substrates or to increase the reaction rate, pressures from 50 psi up to several hundred psi may be required in a pressure-rated reactor.[5][11]
Temperature: Most catalytic hydrogenations are exothermic and can proceed at room temperature.[11] If the reaction is sluggish, gentle heating to 40-60°C can be applied. However, elevated temperatures increase the risk of side reactions like over-reduction.[6] Always ensure efficient cooling is available to prevent runaway reactions.[11]
Q4: What potential side reactions should I be aware of?
A4: The primary concerns are over-reduction, dehalogenation, and the formation of dimeric impurities.
Over-reduction: The quinoline ring itself can be reduced, especially under harsh conditions (high pressure/temperature) or with highly active catalysts like platinum.[6][12] This leads to the formation of tetrahydroquinoline derivatives.
Dehalogenation: If your 8-nitroquinoline-3-carboxylate derivative contains chloro, bromo, or iodo substituents, Pd/C will likely remove them.[4]
Formation of Intermediates and Dimers: Incomplete reduction can lead to the formation of stable intermediates like nitroso and hydroxylamino species.[6] These intermediates can dimerize to form azoxy, azo, or hydrazo compounds, which can complicate purification.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction is slow or stalls before completion.
Potential Cause 1: Catalyst Inactivity or Poisoning.
Explanation: The catalyst may be old, from a poor-quality batch, or poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur-containing functional groups (thiols, thioethers) and some nitrogen heterocycles are notorious catalyst poisons.[5]
Solution:
Use a fresh bottle of catalyst from a reputable supplier.
If catalyst poisoning is suspected, try filtering the reaction mixture through a pad of Celite® to remove the "poisoned" catalyst and then charge the filtrate with a fresh batch of catalyst.[5]
Ensure the purity of your starting material. Consider recrystallization or column chromatography if impurities are suspected.
Use high-purity, oxygen-free hydrogen gas.
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation.
Explanation: The reaction is dependent on the efficient transfer of hydrogen from the gas phase to the catalyst surface. Low pressure or poor mixing can make this the rate-limiting step.
Solution:
Ensure all connections are tight and the system is not leaking.
If using a balloon, ensure it remains inflated by replacing it as needed. It takes 3 molar equivalents of H₂ to reduce a nitro group.[10]
For more difficult reductions, move the reaction to a pressure reactor (e.g., a Parr shaker) and increase the hydrogen pressure.[5]
Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
Potential Cause 3: Poor Substrate/Product Solubility.
Explanation: If the starting material is not fully dissolved, the reaction rate will be limited. Similarly, if the product precipitates and coats the catalyst surface, it can halt the reaction.
Solution:
Try a different solvent or a co-solvent system (e.g., MeOH/THF, EtOH/EtOAc) to improve solubility.
Gentle warming may help, but monitor closely for side product formation.
Problem 2: The yield is low, and I'm observing multiple side products.
Potential Cause 1: Over-reduction of the Quinoline Ring.
Explanation: The reaction conditions are too harsh, causing the reduction of not only the nitro group but also the heterocyclic or benzene portion of the quinoline core.[6]
Solution:
Reduce the temperature and/or hydrogen pressure.
Switch to a less reactive catalyst. For example, if you are using Pt/C, try Pd/C. If using Pd/C, consider Raney Nickel.
Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the product.
Potential Cause 2: Formation of Dimeric Byproducts.
Explanation: Under certain conditions, intermediates of the nitro reduction (nitroso and hydroxylamino species) can react with each other to form azoxy, azo, or hydrazo dimers.[6]
Solution:
Ensure sufficient hydrogen availability and efficient mixing to promote the complete reduction of intermediates to the amine.
Adjusting the pH, for example by adding a small amount of acetic acid, can sometimes suppress the formation of these byproducts.
Potential Cause 3: Dehalogenation (if applicable).
Explanation: If your substrate is halogenated, Pd/C is likely causing hydrodehalogenation.[3]
Solution:
Replace Pd/C with a catalyst known to be less prone to causing dehalogenation, such as Raney Nickel.[3]
Consider alternative, non-hydrogenation reduction methods like using Fe/AcOH or SnCl₂.[3][7]
Data Summary Tables
For quick reference, the following tables summarize key experimental parameters.
Lower temp/pressure; use a less active catalyst (e.g., Raney Ni).[6]
Dehalogenation
Switch from Pd/C to Raney Ni or use Fe/AcOH.[3][7]
Poor Reproducibility
Air in Reactor
Ensure thorough purging with inert gas (N₂) before adding H₂.[9]
Inconsistent Catalyst
Use catalyst from a single, reliable batch.
Visual Guides & Workflows
Diagram 1: Troubleshooting Flowchart for Incomplete Catalytic Reduction
Caption: Key pathways in the reduction of 8-nitroquinolines.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Balloon Pressure)
Safety First: Catalytic hydrogenation is hazardous. The combination of flammable hydrogen gas, flammable solvents, and a potentially pyrophoric catalyst requires strict safety protocols. [11][13]Always work in a well-ventilated fume hood, wear appropriate PPE, and have a fire extinguisher accessible. [10][13]Never allow the catalyst to dry, especially after the reaction, as it can ignite spontaneously in air.
[9][13]
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, add the 8-nitroquinoline-3-carboxylate derivative (1.0 eq).
Catalyst Charging: Under a gentle stream of nitrogen, carefully add the catalyst (e.g., 10% Pd/C, 5-10% w/w).
[10]3. Inerting the System: Seal the flask. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed. [9][10]This step is critical to prevent the formation of an explosive hydrogen/air mixture.
[9]4. Solvent Addition: Under a positive pressure of nitrogen, add the anhydrous solvent (e.g., methanol or ethanol) via cannula or syringe.
[10]5. Hydrogen Introduction: Evacuate the nitrogen atmosphere and backfill with hydrogen from a balloon attached to one of the necks of the flask. Repeat this cycle 3 times.
Reaction: Begin vigorous stirring. Monitor the reaction's progress by periodically taking aliquots. To sample, purge the flask with nitrogen first, take the sample, and then re-introduce the hydrogen atmosphere.
[10]7. Workup - Catalyst Filtration (CRITICAL STEP):
Once the reaction is complete (as determined by TLC, LCMS, etc.), purge the flask thoroughly with nitrogen to remove all hydrogen.
[13] * Set up a filtration apparatus (e.g., a Büchner funnel with filter paper) over a bed of Celite®.
Crucially, pre-wet the Celite® pad with the reaction solvent. Never filter a dry hydrogenation catalyst.
[13] * Under a nitrogen atmosphere if possible, transfer the reaction slurry onto the Celite® pad and filter.
[13] * Wash the catalyst on the pad with fresh solvent to recover all the product.
Immediately quench the filtered catalyst cake by submerging it in a container of water. [10]Do not leave it exposed to air on the filter paper.
Isolation: The filtrate containing the product can now be concentrated under reduced pressure, and the crude amine can be purified by standard methods (e.g., recrystallization or column chromatography).
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Prepare TLC Plate: Use a silica gel plate.
Spotting: Using a capillary tube, spot the plate with three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting nitro-compound will be less polar than the resulting amine product.
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane indicates the reaction is progressing. The amine product will typically have a much lower Rf value.
References
Vertex AI Search. (2026).
Stanford Environmental Health & Safety. (2023).
Vertex AI Search. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
ACS Chemical Health & Safety. (n.d.).
Vertex AI Search. (n.d.).
ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs | Journal of Medicinal Chemistry.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
BenchChem. (2025). Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
BenchChem. (2025).
EPA. (n.d.).
EPA. (2007).
MDPI. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching.
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
BenchChem. (2025).
MDPI. (2022).
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
Fordham Research Commons. (n.d.). Substituted 8-quinolinols: halo, nitro, and sulfonic acids / Herman Gershon, Donald D. Clarke.
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
MDPI. (2014).
ACS Publications. (n.d.).
RSC Publishing. (2025).
ACS Publications. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes | The Journal of Physical Chemistry A.
PRISM BioLab. (2023).
ACS Publications. (2012).
ResearchGate. (2020). (PDF) Substituent effects of nitro group in cyclic compounds.
Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
PMC. (n.d.).
GalChimia. (2017).
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of nitroarenes.
Preventing thermal degradation of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate during storage
This guide is intended for researchers, scientists, and drug development professionals working with Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate. Its purpose is to provide expert guidance on preventing, identif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals working with Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate. Its purpose is to provide expert guidance on preventing, identifying, and troubleshooting thermal and other forms of degradation during storage and experimentation. The information herein is synthesized from established principles of organic chemistry and best practices for handling related nitroaromatic and quinolone compounds.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate.
Q1: What are the optimal storage conditions for solid Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate?
A1: For maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[1] To mitigate degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is highly recommended. The compound should also be protected from light by using an amber vial or by wrapping the container in foil.[1]
Q2: How should I prepare solutions of this compound for experimental use?
A2: When preparing solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the ethyl ester group.[2] The choice of solvent will depend on the specific experiment, but common choices for related compounds include DMSO or DMF. Solutions should be prepared fresh whenever possible. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, flushed with an inert gas, and stored at -20°C or -80°C, protected from light.
Q3: My solid sample has changed color from a pale yellow to a brownish hue. What could be the cause?
A3: A color change, particularly darkening, is often an indicator of chemical degradation. For nitroaromatic compounds, this can be a sign of thermal decomposition or photodegradation.[3] It is advisable to verify the purity of the material using an analytical technique like HPLC before proceeding with its use.
Q4: Is Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate sensitive to light?
Q5: What are the primary degradation pathways I should be concerned about?
A5: Based on the functional groups present in the molecule, the three primary degradation pathways of concern are:
Thermal Degradation: The nitro group can be lost or rearranged at elevated temperatures.[4]
Hydrolysis: The ethyl ester is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[5]
Photodegradation: Exposure to light can lead to decomposition, a common issue with nitroaromatic compounds.[6]
Troubleshooting Degradation
This section provides in-depth guidance for identifying and addressing specific signs of compound degradation.
Problem 1: Visual Changes in the Solid Compound (e.g., Color Change, Clumping)
Potential Cause:
Thermal Stress: Exposure to elevated temperatures, even for short periods during shipping or handling, can initiate decomposition of the nitro group. Nitroaromatic compounds can undergo complex decomposition reactions, often resulting in colored byproducts.[4]
Moisture Absorption (Hygroscopicity): Clumping or changes in powder consistency suggest moisture absorption. This is problematic as the presence of water can facilitate hydrolysis, especially if acidic or basic impurities are present.
Photodegradation: Long-term exposure to ambient light can cause sufficient energy input to break bonds and cause degradation.
Troubleshooting Protocol:
Do not use the sample in a critical experiment. Assume the purity is compromised.
Characterize the sample:
Purity Analysis: Perform a High-Performance Liquid Chromatography (HPLC) analysis. Compare the chromatogram to a reference standard or the certificate of analysis. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.[7][8]
Structural Confirmation: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the molecular weights of the degradation products, providing clues to the degradation pathway.
Review Storage and Handling History:
Check temperature logs for storage units.
Confirm that the compound was stored in a desiccator and protected from light.
Evaluate handling procedures to minimize exposure to ambient conditions.
Resolution: If degradation is confirmed, a fresh vial of the compound should be used. Implement stricter storage and handling protocols moving forward as summarized in the table below.
Problem 2: Precipitation or Cloudiness in a Solution
Potential Cause:
Hydrolysis: The most likely cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid derivative may have lower solubility in the organic solvent used, leading to precipitation. This reaction is accelerated by trace amounts of acid or base.[5]
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
Temperature Effects: The solubility of the compound may be significantly lower at refrigerated or room temperature compared to the temperature at which it was initially dissolved.
Troubleshooting Protocol:
Isolate and Analyze the Precipitate:
Centrifuge the sample to pellet the precipitate.
Carefully decant the supernatant.
Wash the precipitate with a small amount of the pure, cold solvent.
Dry the precipitate and analyze it by LC-MS to determine its molecular weight. A mass corresponding to the hydrolyzed carboxylic acid (Molecular Weight: 234.17 g/mol , compared to the parent ester's 262.22 g/mol ) is strong evidence of hydrolysis.
Analyze the Supernatant: Use HPLC to quantify the remaining amount of the parent compound in the solution and to check for the presence of the dissolved carboxylic acid.
Review Solution Preparation:
Confirm that an anhydrous solvent was used.
Ensure all glassware was thoroughly dried before use.
Consider the pH of the solution. If any acidic or basic additives were used, this would significantly accelerate hydrolysis.
Resolution: Discard the degraded solution. Prepare fresh solutions for immediate use with high-purity, anhydrous solvents. If stock solutions are necessary, store them under inert gas at -80°C.
Problem 3: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause: This is a definitive sign of impurity or degradation. The retention time of the new peaks can provide clues to the nature of the degradants.
More Polar Degradants (Earlier Elution Time in Reversed-Phase HPLC): A peak eluting significantly earlier than the parent compound often indicates a more polar molecule. The hydrolyzed carboxylic acid is a prime candidate.
Less Polar Degradants (Later Elution Time): While less common for these degradation pathways, some side reactions or impurities from synthesis could be less polar.
Products of Thermal/Photolytic Decomposition: These processes can lead to a variety of products, resulting in multiple small, unexpected peaks.
Troubleshooting Protocol:
Develop a Stability-Indicating HPLC Method: A standard purity check method may not be sufficient to resolve all potential degradation products from the main peak. A stability-indicating method is validated to demonstrate specificity for the parent compound in the presence of its degradants and impurities.[6][9][10]
Forced Degradation Study (for method validation): To confirm the identity of degradation peaks, a forced degradation study can be performed on a small sample of the compound. This involves intentionally exposing the compound to harsh conditions to generate the degradants.
Acid/Base Hydrolysis: Treat with dilute HCl or NaOH.
Oxidation: Treat with hydrogen peroxide.
Thermal Stress: Heat the solid or a solution.
Photolytic Stress: Expose a solution to intense UV light.
Analyze Stressed Samples: Run the stressed samples on your HPLC system. The peaks that appear or grow in these samples are confirmed degradation products. This allows you to confidently identify them in your experimental samples.
Resolution: Quantify the level of degradation in your sample. Depending on the experimental requirements, a certain percentage of impurity may be acceptable. If the purity is below the required threshold, the material should not be used.
Data and Workflow Summaries
Table 1: Recommended Storage Conditions
Parameter
Solid Compound
Stock Solution (in Anhydrous Solvent)
Temperature
-20°C (long-term)
-80°C (preferred) or -20°C (short-term)
Atmosphere
Inert Gas (Argon, Nitrogen)
Flush vial with Inert Gas before sealing
Moisture
Store in a desiccator
Use high-purity anhydrous solvent
Light
Protect from light (amber vial/foil)
Protect from light (amber vial)
Container
Tightly sealed glass vial
Tightly sealed vial with PTFE-lined cap
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate may undergo.
Caption: Potential degradation pathways for the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve observed stability problems.
Caption: A workflow for troubleshooting compound purity issues.
References
(2025, May). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. Retrieved from [Link]
Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Wang, Q., et al. (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate. Retrieved from [Link]
Wang, Q., et al. (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry. Retrieved from [Link]
PubChem. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
Hossain, M. S., et al. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scirp.org. Retrieved from [Link]
Wang, Q., et al. (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Semantic Scholar. Retrieved from [Link]
Khan, M., et al. (2012, February 5). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. PubMed. Retrieved from [Link]
Lucas, D., et al. (2023). Valorizing fungal diversity for the degradation of fluoroquinolones. PMC. Retrieved from [Link]
de Oliveira, A. C., et al. (2018). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. SciELO. Retrieved from [Link]
Wang, Q., et al. (2024). Erratum: Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry. Retrieved from [Link]
Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
(2024, September 27). [Title of a related article on quinolone derivatives]. RSC Medicinal Chemistry. Retrieved from [Link]
US Patent 4822801A. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
Ing. Petr Švec - PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
Purification and recrystallization techniques for removing impurities from CAS 94110-86-8
Welcome to the Technical Support Center for Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 94110-86-8) . This compound is a rigid, planar quinolone derivative that serves as a critical synthetic intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 94110-86-8) . This compound is a rigid, planar quinolone derivative that serves as a critical synthetic intermediate in the development of tyrosyl-DNA phosphodiesterase I (TDP1) inhibitors for anticancer therapies .
Due to its high-temperature synthesis via the Gould-Jacobs reaction, crude batches are notoriously difficult to purify. This guide provides drug development professionals with causality-driven troubleshooting steps and self-validating protocols to isolate the pure target compound.
Quantitative Impurity Profiling
During the thermal cyclization of the acyclic intermediate in Dowtherm A (at ~250°C), several predictable impurities are generated. Understanding their origins and physicochemical properties is the first step in designing an effective purification strategy.
Table 1: Common Impurities in Crude CAS 94110-86-8
Fig 1: Gould-Jacobs synthesis pathway and generation of thermal impurities.
Troubleshooting FAQs
Q1: My crude product is heavily contaminated with the acyclic intermediate (Impurity A). How do I remove it without losing my target compound?A: Do not attempt a full recrystallization yet. Instead, perform a hot solvent trituration using ethanol.
Mechanistic Causality: The cyclized target (CAS 94110-86-8) features a rigid quinolone core. The N1-H and C4=O groups engage in extensive intermolecular hydrogen bonding, creating a highly stable crystal lattice that is virtually insoluble in standard protic solvents. The acyclic intermediate (Impurity A) lacks this rigid planar structure and H-bond network, making it highly soluble in hot ethanol. Trituration selectively leaches Impurity A into the liquid phase while leaving the target intact.
Q2: The cyclization resulted in a black, tarry crude solid instead of the expected pale yellow powder. How can I decolorize and recrystallize it effectively?A: The tarry byproducts (Impurity D) are high-molecular-weight polymers formed at 250°C. Standard solvents will not dissolve the target compound to allow for filtration. You must use a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) combined with activated charcoal.
Mechanistic Causality: DMF acts as a strong hydrogen-bond acceptor. At elevated temperatures (~120°C), DMF disrupts the intermolecular H-bond network of the quinolone, allowing it to dissolve. Activated charcoal provides a massive surface area to adsorb the amorphous polymeric tars. Upon cooling, the target compound's strong preference for self-association drives rapid, high-purity crystallization.
Q3: NMR shows a significant amount of decarboxylated byproduct (Impurity C). How do I separate this?A: Separation is notoriously difficult because Impurity C shares an almost identical solubility profile with the target compound. If contamination exceeds 5%, standard recrystallization will fail to remove it entirely.
Actionable Advice: Prevention is the only reliable method. Strictly control the Dowtherm A cyclization temperature to 245–250°C and limit the reaction time to 30–45 minutes. If Impurity C is already present, you must resort to preparative HPLC or specialized column chromatography using a gradient of DCM/MeOH, though column loading will be severely limited by poor solubility.
Purification Workflow Logic
Fig 2: Sequential purification workflow for isolating CAS 94110-86-8.
Self-Validating Experimental Protocols
Protocol A: Hot Trituration for Intermediate Removal
This protocol removes unreacted starting materials and the acyclic intermediate prior to final recrystallization.
Suspension: Transfer the crude solid into a round-bottom flask. Add 5 volumes (v/w) of absolute ethanol.
Thermal Disruption: Heat the suspension to a vigorous reflux (78°C) for 30 minutes with strong magnetic stirring. Rationale: The kinetic energy and heat maximize the dissolution of the acyclic intermediate without breaking the crystal lattice of the target compound.
Hot Filtration: Filter the suspension immediately while hot through a Buchner funnel. Wash the filter cake with 1 volume of hot ethanol.
Validation Checkpoint: Spot the filtrate on a TLC plate (Eluent: DCM:MeOH 95:5). You should observe a fast-moving, UV-active spot corresponding to Impurity A. The absence of a baseline spot confirms that your target compound is not being lost in the filtrate.
This protocol removes polymeric tars and yields the pure target compound.
Dissolution: Transfer the triturated filter cake to an Erlenmeyer flask. Add N,N-Dimethylformamide (DMF) dropwise while heating to 120°C until the solid just dissolves (typically requires 10–15 mL per gram of solid).
Adsorption: Remove the flask from the heat source momentarily and carefully add 10% w/w activated charcoal (e.g., Darco G-60). Return to heat and stir gently for 15 minutes. Rationale: Charcoal pores trap the high-molecular-weight tarry polymers.
Clarification: Filter the boiling mixture rapidly through a pre-heated pad of Celite to remove the charcoal.
Validation Checkpoint 1 (Visual): The filtrate passing through the Celite pad must transition from opaque black to a clear, pale yellow solution. If the solution remains dark, repeat the charcoal treatment.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize precipitation.
Isolation: Filter the purified crystals and wash sequentially with cold ethanol and diethyl ether to remove residual DMF. Dry under a high vacuum.
Validation Checkpoint 2 (Analytical): The final product should be a light tan/yellow powder. Verify purity via
1
H NMR (DMSO-
d6
); the N1-H proton should appear as a sharp singlet at ~12.18 ppm, confirming the integrity of the quinolone core .
References
Lountos, G. T., Zhao, X. Z., Kiselev, E., Tropea, J. E., Needle, D., Pommier, Y., Burke, T. R., & Waugh, D. S. "Identification of a ligand binding hot spot and structural motifs replicating aspects of tyrosyl-DNA phosphodiesterase I (TDP1) phosphoryl recognition by crystallographic fragment cocktail screening." Nucleic Acids Research, 2019. URL: [Link]
Troubleshooting
Resolving NMR peak overlaps in dihydroquinoline-3-carboxylate structural analysis
Welcome to the Dihydroquinoline Structural Analysis Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of dihydroquinoline-3-carboxylate derivatives. The...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Dihydroquinoline Structural Analysis Support Center
As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of dihydroquinoline-3-carboxylate derivatives. The fusion of a rigid benzene ring with a partially saturated, dynamically flexible nitrogen-containing heterocycle creates a perfect storm for NMR signal overlap. Add an ester group at C3 and a protecting group on the nitrogen, and your
1
H NMR spectrum can quickly degrade into an uninterpretable baseline of multiplets.
This technical support guide is designed to move you beyond basic 1D
1
H NMR. Here, we dissect the quantum mechanical and thermodynamic causes of peak overlap and provide self-validating, step-by-step protocols to resolve them.
Decision tree for resolving NMR peak overlaps in dihydroquinoline derivatives.
Q: My LC-MS shows a single peak with >99% purity, but my
1
H NMR shows duplicated signals for the C2 and C4 protons, making the aliphatic region an overlapping mess. Is my compound degrading?A: No, your compound is likely exhibiting conformational isomerism (rotamers). Dihydroquinolines with N-protecting groups (such as N-Boc, N-acetyl, or carbamates) experience restricted rotation around the N-C(O) bond due to its partial double-bond character. This creates distinct cis and trans conformers that exchange slower than the NMR timescale at room temperature. For example, N-Boc-1,2-dihydroquinolines typically show an approximate 2:1 rotamer ratio with a rotational energy barrier (
ΔG‡
) of roughly 49 kJ/mol (1)[1]. Because the exchange is slow, you see two distinct sets of overlapping peaks.
Q: The C2 and C4 protons in my dihydroquinoline-3-carboxylate form a massive, unresolved multiplet between 2.5 and 4.5 ppm. How can I extract accurate chemical shifts?A: This overlap is caused by homonuclear scalar coupling (
J
-coupling). The protons on the heterocyclic ring are often diastereotopic and not only couple to each other but also exhibit long-range allylic couplings due to the adjacent double bonds. When the multiplet splitting exceeds the chemical shift difference, the signals merge. To resolve this, we must artificially remove the
J
-coupling using Pure Shift NMR methodologies (2)[2].
Protocol 1: Disentangling Multiplets with Pure Shift NMR (PSYCHE)
Causality: Standard
1
H NMR spectra are complicated by
J
-couplings that split signals into broad multiplets. Pure Shift NMR (broadband homonuclear decoupling) uses slice-selective excitation and spatial encoding to refocus chemical shifts while suppressing homonuclear scalar couplings. The result is a spectrum where every proton multiplet collapses into a sharp singlet, drastically improving resolution and revealing hidden chemical shifts equivalent to running the sample on a much higher-field spectrometer (3)[3].
Sample Preparation: Prepare your dihydroquinoline sample in a high-quality deuterated solvent (e.g., CDCl
3
or DMSO-
d6
) at a concentration of 15-20 mM.
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum. Validation check: Ensure the lock signal is perfectly stable and the sample is well-shimmed (line width at half height < 1 Hz for the TMS or solvent peak).
Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and flip angle (usually ~20° to balance sensitivity and spectral purity).
Data Acquisition: Run the pure shift experiment. Note that sensitivity is inherently lower (about 10-20% of a standard 1D spectrum), so increase the number of scans (ns = 64 to 128) accordingly.
Self-Validation (Integration Check): Overlay the Pure Shift spectrum with the standard
1
H spectrum. Integrate the collapsed singlets. The relative integrals of the Pure Shift singlets MUST match the integrals of the original multiplets. If they do not, your slice-selection gradient parameters are clipping signals, and the chirp pulse bandwidth must be widened.
Protocol 2: Resolving Rotameric Overlap via Variable Temperature (VT) NMR
Causality: The restricted rotation of N-substituents creates distinct magnetic environments. By applying thermal energy, we increase the kinetic energy of the molecules. Once the rate of conformational exchange exceeds the NMR timescale (the frequency difference between the two rotameric peaks), the distinct signals will coalesce into a single, time-averaged peak[1].
Step-by-step logical workflow for Variable Temperature (VT) NMR analysis.
Solvent Selection: Choose a solvent with a high boiling point that remains stable at elevated temperatures. DMSO-
d6
(boiling point 189°C) is ideal for heating up to 380 K.
Initial Measurement: Acquire a spectrum at 298 K. Identify the duplicated peaks (e.g., the C8-H or C2-H protons) and calculate their frequency difference (
Δν
) in Hz.
Incremental Heating: Increase the probe temperature in 10 K increments. Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum.
Observation of Coalescence: Monitor the duplicated peaks. They will first broaden, then merge into a single broad peak (the coalescence temperature,
Tc
), and finally sharpen into a single peak at higher temperatures.
Self-Validation (Reversibility Check): This is the most critical step. After reaching the maximum temperature and acquiring the coalesced spectrum, cool the probe back to 298 K and acquire a final spectrum. It MUST perfectly match the initial 298 K spectrum. If new peaks appear or the baseline is messy, your dihydroquinoline-3-carboxylate has undergone thermal degradation, and the high-temperature data may be compromised.
Section 3: Quantitative Data Presentation
To select the correct troubleshooting path, compare the resolution power and requirements of the available techniques.
Analytical Technique
Primary Use Case
Resolution Power (Overlap Type)
Typical Acquisition Time
Sensitivity Loss
Standard 1D
1
H NMR
Baseline structural check
Low (Susceptible to
J
-coupling)
< 2 minutes
None (Reference)
Pure Shift NMR (PSYCHE)
Resolving complex aliphatic multiplets
High (Collapses multiplets to singlets)
15 - 30 minutes
High (~80-90% signal loss)
Variable Temp (VT) NMR
Coalescing rotamers / conformers
High (Averages dynamic environments)
1 - 2 hours (incremental steps)
Low (Dependent on temp)
2D HSQC / HMBC
Differentiating coincidental shifts
Very High (Disperses via
13
C dimension)
30 - 60 minutes
Moderate
Section 4: References
Pure shift NMR - PubMed
Source: National Institutes of Health (nih.gov)
URL:[Link]
Pure Shift NMR - Manchester NMR Methodology Group
Source: The University of Manchester (manchester.ac.uk)
URL:[Link]
Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines
Source: National Institutes of Health (nih.gov)
URL:[Link]
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate vs Ethyl 8-methoxyquinoline-3-carboxylate reactivity
Comparative Reactivity Guide: Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate vs. Ethyl 8-methoxyquinoline-3-carboxylate Executive Summary In the development of advanced heterocyclic therapeutics—ranging from fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate vs. Ethyl 8-methoxyquinoline-3-carboxylate
Executive Summary
In the development of advanced heterocyclic therapeutics—ranging from fluoroquinolone antibiotics to antimalarial and antineoplastic agents—quinoline and quinolone scaffolds serve as foundational building blocks. This guide provides an in-depth mechanistic comparison between two highly functionalized derivatives: Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (Compound A) and Ethyl 8-methoxyquinoline-3-carboxylate (Compound B). By analyzing their divergent electronic profiles, tautomeric behaviors, and reactivity pathways, researchers can strategically select the appropriate scaffold for late-stage functionalization.
Mechanistic Profiling & Electronic Causality
To master the reactivity of these two scaffolds, one must first understand how their structural nuances dictate their electronic distribution.
Compound A: The 8-Nitroquinolone Scaffold
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate exists in a complex tautomeric equilibrium. While named as a 3,4-dihydroquinoline, in polar solvents, it predominantly tautomerizes to the 1,4-dihydro-4-oxo (quinolone) and 4-hydroxyquinoline (fully aromatic) forms. The C3 ethyl ester stabilizes the enol/oxo forms via intramolecular hydrogen bonding and extended conjugation [1].
Electronic Effect: The C8 nitro group is a powerful electron-withdrawing group (EWG). Through strong inductive (-I) and mesomeric (-M) effects, it severely depletes electron density from the carbocyclic ring.
Reactivity Consequence: This deactivation renders the ring virtually inert to Electrophilic Aromatic Substitution (EAS). However, the highly polarized nature of the nitro group makes it an ideal candidate for targeted reduction, a critical step in synthesizing 8-aminoquinolines used in antimalarial drug design [2]. Furthermore, the 4-oxo moiety can be activated by chlorinating agents (e.g., POCl
3
) to facilitate Nucleophilic Aromatic Substitution (S
N
Ar) at the C4 position.
Compound B: The 8-Methoxyquinoline Scaffold
Ethyl 8-methoxyquinoline-3-carboxylate is a fully aromatized, bicyclic system. The presence of the C8 methoxy group fundamentally alters the reactivity of the carbocyclic ring compared to its nitro counterpart.
Electronic Effect: The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect), which outweighs its inductive electron withdrawal. It pushes electron density directly into the carbocyclic ring.
Reactivity Consequence: The ring is highly activated toward EAS. Because the methoxy group is at C8, it directs incoming electrophiles to the ortho (C7) and para (C5) positions. Steric and electronic factors typically favor functionalization at C5. Additionally, the methoxy ether can be selectively cleaved to yield an 8-hydroxyquinoline, a motif renowned for its metal-chelating properties in neurodegenerative and anticancer therapies [3].
Divergent Reactivity Pathways
The following diagram illustrates the divergent synthetic utility of both scaffolds based on their electronic properties.
Summarized below are the physical properties and reactivity metrics for both compounds, demonstrating their distinct handling and application profiles.
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Each step includes observable causality to confirm reaction progress.
Protocol 1: Catalytic Hydrogenation of Compound A (Nitro to Amine)
Objective: Convert the strongly deactivating 8-nitro group to an electron-donating 8-amino group to enable subsequent tricyclic ring closure.
Causality: Palladium on carbon (Pd/C) provides a surface for H
2
adsorption and dissociation, lowering the activation energy required to reduce the highly polarized N-O bonds. Ethanol is selected as the solvent because it fully solubilizes the resulting amine while remaining inert to the catalyst.
Preparation: Dissolve 1.0 mmol of Compound A in 10 mL of anhydrous ethanol in a heavy-walled reaction flask. The solution will exhibit a distinct yellow tint due to the nitroaromatic chromophore.
Catalyst Addition: Carefully add 10% wt/wt Pd/C (0.1 mmol Pd) under an inert argon atmosphere to prevent premature catalyst ignition.
Hydrogenation: Evacuate the flask and backfill with H
2
gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.
Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the yellow color of the solution fades to near-colorless or pale amber. LC-MS will confirm success via a mass shift from
m/z
263 [M+H]
+
to
m/z
233 [M+H]
+
.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely as spent Pd/C is pyrophoric. Concentrate the filtrate in vacuo to yield the 8-amino derivative.
Protocol 2: Regioselective Bromination of Compound B (EAS at C5)
Objective: Introduce a bromine handle at the C5 position for downstream Suzuki-Miyaura cross-coupling.
Causality: N-Bromosuccinimide (NBS) is utilized instead of Br
2
to provide a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination. The C8 methoxy group directs the electrophile specifically to the C5 position due to the stability of the resulting arenium ion intermediate.
Preparation: Dissolve 1.0 mmol of Compound B in 5 mL of anhydrous N,N-Dimethylformamide (DMF) at 0 °C.
Electrophile Addition: Add 1.05 mmol of NBS portion-wise over 10 minutes. Keep the reaction shielded from light to prevent radical pathway initiation.
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation (Monitoring): Quench a 10
μ
L aliquot in water/EtOAc and analyze the organic layer via LC-MS. Successful mono-bromination is validated by the appearance of a characteristic 1:1 isotopic doublet at
m/z
310 and 312 [M+H]
+
, confirming the presence of a single bromine atom.
Workup: Pour the reaction mixture into 20 mL of ice-cold water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na
2
SO
4
, and concentrate.
Experimental Workflow Visualization
Fig 2. Parallel experimental workflows detailing self-validating steps for derivatization.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 734639, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate". PubChem, [Link].
MDPI. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity". Molecules, [Link].
National Center for Biotechnology Information. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)". PubMed Central, [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5302868, Ethyl 8-methoxyquinoline-3-carboxylate". PubChem, [Link].
Comparative
Validation of Analytical Methods for Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate Quantification: A Comparison Guide
As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying complex pharmaceutical intermediates is critical to ensuring downstream drug efficacy and safety. Ethyl 8-nitro-4-oxo-3,4-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying complex pharmaceutical intermediates is critical to ensuring downstream drug efficacy and safety. Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8; MW: 262.22 g/mol ) is a highly versatile quinoline scaffold utilized in the synthesis of fluoroquinolone antibiotics, anti-tubercular drugs, and selective antiproliferative agents[1][2].
This guide objectively compares the performance of leading analytical platforms (HPLC-UV, UHPLC-PDA, and LC-MS/MS) for the quantification of this compound. Furthermore, it provides self-validating experimental protocols grounded in the latest ICH Q2(R2) [3] and FDA Bioanalytical Method Validation (BMV) [4] guidelines.
Mechanistic & Structural Considerations
Before selecting a platform, we must analyze the specific physicochemical vulnerabilities of the analyte. The causality behind our experimental choices stems directly from the molecule's structure[5]:
Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between its 3,4-dihydro and 1,4-dihydro tautomeric forms. In reversed-phase chromatography, unbuffered mobile phases will result in severe peak broadening or split peaks. Causality: We must lock the equilibrium by utilizing a strictly buffered mobile phase (e.g., 0.1% Formic Acid, pH ~2.8) to ensure a single, sharp quantifiable peak.
Ester Hydrolysis: The ethyl ester at position 3 is highly susceptible to hydrolysis in aqueous environments, especially under basic conditions. Causality: Sample preparation must minimize aqueous exposure. For biological matrices, organic protein precipitation (e.g., cold acetonitrile) is prioritized over aqueous liquid-liquid extraction[6].
Nitro Group Lability: The 8-nitro group is prone to reduction (forming an amino-quinoline artifact) during electrospray ionization (ESI) or in biological matrices. Causality: LC-MS/MS methods must include specific Multiple Reaction Monitoring (MRM) transitions that bypass this reduction pathway to prevent false-positive quantification[6].
Platform Performance Comparison
The table below synthesizes quantitative data comparing three analytical platforms for the quantification of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate.
A robust analytical method must be a "self-validating system"—meaning it contains internal checks (system suitability, internal standards, matrix controls) that continuously verify its accuracy during every run.
Protocol A: HPLC-UV Validation for Drug Substance Release (ICH Q2(R2) Compliant)
This protocol is designed for assay and impurity quantification in manufacturing[8].
Step 1: System Suitability Testing (SST): Inject 6 replicates of the working standard (50 µg/mL in 50:50 Acetonitrile:Water). The system validates itself if: %RSD of peak area
≤2.0%
, Tailing factor
≤1.5
, and Theoretical plates
>5000
.
Step 2: Specificity & Forced Degradation: Inject a diluent blank, followed by samples subjected to acid (
0.1N
HCl), base (
0.1N
NaOH), and oxidative (
3%H2O2
) stress. Acceptance: The active peak must have a resolution (
Rs
)
>2.0
from the hydrolyzed carboxylic acid degradant.
Step 3: Linearity & Range: Prepare 5 concentration levels spanning 50% to 150% of the target concentration. Plot peak area against concentration. Acceptance: Correlation coefficient (
R2
)
≥0.999
, with the y-intercept
≤2%
of the target response[9].
Step 4: Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.
This protocol is tailored for pharmacokinetic (PK) evaluation in plasma[6][10].
Step 1: Sample Preparation (Crash Protocol): Aliquot 50 µL of plasma. Add 150 µL of cold Acetonitrile containing
10ng/mL
of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Cold organic solvent halts enzymatic ester hydrolysis and precipitates proteins.
Step 2: Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Step 3: MRM Optimization: Operate in Positive ESI mode.
Precursor Ion:
[M+H]+=263.2
Quantifier Transition:
m/z263.2→217.2
(Loss of ethanol,
−46Da
).
Qualifier Transition:
m/z263.2→233.2
(Nitro group fragmentation).
Step 4: Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into 6 independent lots of blank plasma against a neat standard. Acceptance: The IS-normalized MF must have a CV
<15%
.
Workflows & Logical Visualizations
Below are the logical architectures governing the validation lifecycle and the mass spectrometric fragmentation pathway.
Analytical method validation lifecycle integrating ICH Q14 and Q2(R2) parameters.
LC-MS/MS MRM fragmentation logic for Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). URL:[Link]
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). URL:[Link]
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound Summary) . National Institutes of Health (NIH) / PubChem. URL:[Link]
Mass Spectrometry Fragmentation Comparison of Substituted Quinoline-3-carboxylates: A Technical Guide
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the mass spectrometric (MS) fragmentation behaviors of substituted quinoline-3-carboxylates. These compound...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the mass spectrometric (MS) fragmentation behaviors of substituted quinoline-3-carboxylates. These compounds are critical scaffolds in medicinal chemistry, frequently utilized in the development of topoisomerase inhibitors, antimalarials, and calcium channel modulators[1][2]. Understanding their distinct gas-phase dissociation mechanisms is essential for accurate structural elucidation, metabolite profiling, and pharmacokinetic quantification.
Mechanistic Principles of Fragmentation
The fragmentation of quinoline-3-carboxylates is governed by the thermodynamic stability of the quinoline aromatic core and the lability of the C-3 ester linkage. Rather than random bond cleavage, these molecules follow highly predictable, causality-driven dissociation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Core Dissociation Causality
Upon ionization, the charge typically localizes on the quinoline nitrogen due to its high proton affinity. The primary fragmentation event is the
α
-cleavage of the ester moiety[1]. In ESI(+), the protonated precursor ion
[M+H]+
undergoes a neutral loss of an alcohol molecule (R-OH) or an alkoxy radical (
∙
OR), driven by the formation of a highly resonance-stabilized acylium cation[3].
This acylium intermediate subsequently expels carbon monoxide (CO) to form a stable quinolyl cation. This sequential loss (
−ROH
, then
−CO
) is the definitive diagnostic signature for quinoline-3-carboxylates[4]. Alternatively, a direct neutral loss of the entire carboxylate group (
−CO2R
) can occur, though it is usually a secondary pathway.
General MS/MS fragmentation pathway of quinoline-3-carboxylates.
Structural Substituent Effects
Substituents on the quinoline ring alter the electron density and introduce competing fragmentation channels:
Halogens (C-6/C-7): Compounds with chlorine or bromine substituents exhibit distinct isotopic clusters (
M/M+2
). At elevated higher-energy collisional dissociation (HCD) energies, the neutral loss of the halogen radical (
∙
Cl or
∙
Br) competes with ester cleavage[1][2].
Aryl Groups (C-2/C-4): Phenyl or benzofuran substituents extend the conjugated
π
-system, heavily stabilizing the molecular ion. In EI-MS, the molecular ion often presents as the base peak (100% relative abundance)[5].
Alkyl Groups: Methyl or ethyl groups at C-2 can undergo a loss of a hydrogen atom to form a stable quinone-methide-like intermediate, or lose an alkyl radical entirely[4][6].
Comparative Fragmentation Data
The table below synthesizes quantitative MS/MS data for three representative substituted quinoline-3-carboxylates, highlighting how specific functional groups dictate the dominant product ions.
Table 1: MS/MS Fragmentation Patterns of Substituted Quinoline-3-carboxylates
Self-Validating Experimental Protocol for LC-ESI-MS/MS
To ensure high-fidelity data acquisition, the following step-by-step methodology incorporates built-in system suitability checks. This self-validating protocol guarantees that the observed fragments are derived from the analyte and not from in-source fragmentation or background interference.
Phase 1: Sample Preparation & System Suitability
Stock Solution: Dissolve the synthesized quinoline-3-carboxylate in LC-MS grade Methanol to a concentration of 1 mg/mL.
Working Dilution: Dilute to 1 µg/mL using a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation Check: Inject a blank solvent followed by a known reference standard (e.g., pure quinoline) to verify mass accuracy (
≤
5 ppm) and confirm that the background is free of isobaric interferences.
Phase 2: Chromatographic Separation
Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) maintained at 40°C.
Mobile Phases:
Phase A: 0.1% Formic Acid in Water.
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Initiate at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Acquisition
Source Parameters: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.
MS/MS Parameters: Isolate the target
[M+H]+
precursor ion with a 1.0
m/z
isolation window.
Energy Stepping: Apply normalized collision energies (NCE) at 20%, 30%, and 40% to capture both the labile ester cleavage (low energy) and the robust core dissociation (high energy).
Standardized LC-ESI-MS/MS workflow for quinoline-3-carboxylate analysis.
Conclusion
The mass spectrometric fragmentation of substituted quinoline-3-carboxylates provides a highly reliable diagnostic framework. The initial loss of the ester-derived alcohol/alkoxy group followed by decarbonylation serves as the universal baseline for this scaffold. By systematically mapping these pathways and employing energy-stepped MS/MS protocols, researchers can confidently differentiate structural isomers and identify novel quinoline-based metabolites in complex biological matrices.
Operational Guide for the Safe Handling and Disposal of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate For researchers and drug development professionals, the safe management of functionalized heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for the Safe Handling and Disposal of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
For researchers and drug development professionals, the safe management of functionalized heterocyclic compounds is a critical component of laboratory operations. Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate (CAS: 94110-86-8) is a specialized nitroaromatic quinoline derivative. While highly valuable as a synthetic intermediate in medicinal chemistry, its structural motifs—specifically the nitro group and the quinoline core—dictate stringent handling, segregation, and disposal protocols to ensure regulatory compliance and laboratory safety.
This guide provides an authoritative, self-validating system for the operational management and disposal of this compound, grounded in mechanistic chemistry and federal environmental regulations.
Chemical Profile & Mechanistic Safety Analysis
To safely manage any chemical, one must first understand the causality behind its hazards. Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate presents two primary structural liabilities:
The Nitroaromatic Motif: The presence of a nitro group (-NO₂) on an aromatic ring creates an electron-deficient system. While a single nitro group on a quinoline core is generally stable under ambient conditions, nitroaromatics are inherently energetic. They can undergo highly exothermic reduction reactions if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases.
The Quinoline Core: Quinoline derivatives are known environmental hazards. They are often recalcitrant to standard biological wastewater treatment processes and can exhibit significant aquatic toxicity. Furthermore, many functionalized quinolines act as toxicophores or DNA-intercalating agents.
Because of these properties, this compound cannot be disposed of in municipal solid waste or discharged into the sanitary sewer. Under the [1], wastes containing such toxic and potentially reactive constituents must be systematically classified, segregated, and destroyed via high-temperature incineration [2].
RCRA Hazardous Waste (Subject to Toxicity Characteristic evaluation)
Required Disposal Method
High-Temperature Incineration
Step-by-Step Disposal Protocol
The following protocol is designed as a self-validating system. Each step contains a "Validation Check" to ensure the procedure has been executed correctly before moving to the next phase, aligning with the standards set forth in [3].
Step 1: Hazard Classification and Generator Status Verification
Action: Identify the waste stream. Confirm your facility's EPA generator status (VSQG, SQG, or LQG) as this dictates accumulation time limits and storage volume maximums [4].
Validation Check: Has the waste been formally logged into the laboratory's hazardous waste inventory system as a "Toxic Organic Solid"?
Step 2: Personal Protective Equipment (PPE) Deployment
Action: Don standard laboratory PPE to prevent dermal exposure and inhalation of particulates. This includes chemical-resistant nitrile gloves, safety goggles (or a face shield), and a fully buttoned lab coat.
Validation Check: Are all exposed skin areas covered, and is the laboratory's ventilation system (fume hood) operational?
Step 3: Chemical Segregation
Action: Isolate the compound from incompatible materials. It must be kept strictly separated from strong oxidizers, strong bases, and reducing agents to prevent exothermic cross-reactions.
Validation Check: Is the designated waste container free of any residual incompatible chemicals?
Step 4: Packaging and Labeling
Action: Transfer the solid waste into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar). Affix a compliant hazardous waste label detailing the full chemical name, the primary hazard ("Toxic/Nitroaromatic"), and the accumulation start date.
Validation Check: Is the container tightly sealed, and is the label legible and compliant with local Environmental Health and Safety (EHS) requirements?
Step 5: Satellite Accumulation Area (SAA) Storage
Action: Move the sealed container to the designated SAA. Ensure the container is placed within secondary containment (e.g., a spill tray) to mitigate accidental container failure.
Validation Check: Is the SAA inspected weekly, and is the total volume within regulatory limits?
Step 6: High-Temperature Incineration
Action: Coordinate with your institution's EHS department or a licensed hazardous waste contractor to transport the material to an EPA-approved facility. High-temperature incineration is required to thermally cleave the robust quinoline ring and fully oxidize the nitro group, preventing the release of toxic nitrogen oxides (NOx).
Validation Check: Has the hazardous waste manifest been signed and retained for compliance auditing?
Disposal Workflow Visualization
Caption: Step-by-step hazardous waste management and disposal workflow for nitroaromatic compounds.
Spill Response & Decontamination Workflow
In the event of an accidental release of the solid powder, immediate and controlled remediation is required to prevent aerosolization and subsequent inhalation exposure.
Step 1: Isolation
Evacuate unnecessary personnel from the immediate vicinity. Turn off any localized fans or equipment that generate drafts to prevent the hazardous powder from becoming airborne.
Step 2: Mechanical Collection
Do not dry sweep the powder, as this will generate toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust. Alternatively, use a specialized HEPA-filtered vacuum designed specifically for hazardous chemical particulates.
Step 3: Surface Decontamination
Once the bulk solid is removed, wipe down the contaminated surfaces using a compatible solvent (e.g., an ethanol/water mixture or a laboratory-grade detergent solution) to dissolve and remove any microscopic residue. Follow this with a final distilled water wipe.
Step 4: Waste Consolidation
Gather all collected chemical material, contaminated absorbent pads, wipes, and single-use PPE. Place them into a heavy-duty hazardous waste bag or HDPE container. Label the container as "Hazardous Spill Debris - Contains Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate" and route it through the standard disposal protocol outlined above.
Spill Response Visualization
Caption: Logical workflow for responding to a solid spill of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate.
References
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste
Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency
URL: [Link]
Title: Frequent Questions About Hazardous Waste Identification
Source: United States Environmental Protection Agency (US EPA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine (via NCBI Bookshelf)
URL: [Link]
Title: Steps in Complying with Regulations for Hazardous Waste
Source: United States Environmental Protection Agency (US EPA)
URL: [Link]
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